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ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Documentation Hub

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  • Product: ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • CAS: 50897-91-1

Core Science & Biosynthesis

Foundational

Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate: Chemical Structure, Physicochemical Properties, and Synthetic Applications

Executive Summary In modern organic synthesis and drug development, functionalized α,β-unsaturated cyanoacrylates serve as highly versatile building blocks. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, functionalized α,β-unsaturated cyanoacrylates serve as highly versatile building blocks. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) stands out as a critical intermediate due to its unique "push-pull" electronic configuration. This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and field-proven synthetic methodologies. By understanding the causality behind its reactivity, researchers can leverage this compound for downstream applications ranging from the synthesis of biologically active 2-propenoylamides to advanced optoelectronic materials.

Chemical Structure & Molecular Characteristics

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate features a highly conjugated system characterized by three distinct functional moieties:

  • Electron-Donating Group (EDG): A para-methoxy group (-OCH₃) on the phenyl ring that donates electron density via resonance (+R effect).

  • Electron-Withdrawing Groups (EWG): A cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃) situated on the α-carbon.

  • Conjugated Alkene: The central α,β-unsaturated double bond that bridges the EDG and EWG systems.

This architecture creates a strong intramolecular charge transfer (ICT) axis. The resulting "push-pull" polarization significantly lowers the HOMO-LUMO energy gap, imparting distinct photophysical properties (such as UV absorption) and making the β-carbon highly electrophilic. Consequently, the molecule is exceptionally primed for Michael addition reactions, serving as a precursor for complex pharmacological scaffolds .

Stereochemically, the compound predominantly adopts a syn-periplanar conformation across the carbon-carbon double bond, typically crystallizing as the Z-isomer due to the minimization of steric hindrance between the bulky methoxyphenyl ring and the ester group.

Physicochemical Properties

Understanding the physicochemical profile of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is essential for predicting its behavior in biological assays and formulation matrices. The quantitative data below is aggregated from validated computational models and empirical databases.

PropertyValue
IUPAC Name ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
CAS Number 2286-29-5
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Exact Mass 231.0895 Da
XLogP3 (Lipophilicity) 2.4
Topological Polar Surface Area (TPSA) 59.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
GHS Classification Acute Tox. 4 (Oral); H302 Harmful if swallowed

Data Interpretation: With an XLogP3 of 2.4 and a TPSA of 59.3 Ų, this compound strictly adheres to Lipinski's Rule of Five, indicating favorable membrane permeability and oral bioavailability characteristics if utilized directly as a pharmacophore.

Reaction Mechanisms: The Knoevenagel Condensation

The most efficient and atom-economical route to synthesize ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is via the Knoevenagel condensation . Historically, this required volatile organic solvents (like toluene) and toxic amine catalysts (like piperidine). However, modern green chemistry protocols utilize ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), in aqueous media .

Mechanistic Causality

The acetate anion of [Bmim][OAc] acts as a mild base, selectively deprotonating the highly acidic active methylene of ethyl cyanoacetate to form a stabilized enolate. The imidazolium cation stabilizes the transition state via hydrogen bonding. The enolate then executes a nucleophilic attack on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent protonation and dehydration (elimination of water) yield the highly conjugated target molecule.

KnoevenagelMechanism A Ethyl Cyanoacetate (Active Methylene) C Enolate Intermediate (Nucleophile) A->C Deprotonation B [Bmim][OAc] Catalyst (Base/Solvent) B->C Acetate acts as base E Aldol-type Adduct (Alkoxide) C->E Nucleophilic Attack D 4-Methoxybenzaldehyde (Electrophile) D->E Carbonyl Addition F Dehydration (-H2O) E->F Protonation & Elimination G Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Target Product) F->G Final Product Precipitation

Fig 1. Mechanistic pathway of the Knoevenagel condensation forming the target acrylate.

Detailed Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details a self-validating, eco-friendly synthesis workflow.

Why this protocol is self-validating: By conducting the reaction in an aqueous medium, the highly lipophilic product (XLogP3 = 2.4) naturally precipitates out of solution as it forms. This phase separation actively drives the reaction equilibrium forward (Le Chatelier’s principle) and provides an immediate visual indicator of reaction progress, eliminating the need for complex continuous monitoring.

Step-by-Step Methodology
  • Reagent Preparation: To a 25 mL round-bottom flask, add 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of ethyl cyanoacetate.

  • Catalyst & Solvent Introduction: Add 5.0 mL of double-distilled water to the flask. Introduce 20 mol% of [Bmim][OAc].

    • Insight: The aqueous medium forces the hydrophobic organic reagents into concentrated micro-droplets (the hydrophobic effect), drastically increasing the effective local molarity and accelerating the reaction rate.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction typically reaches completion within 30 to 60 minutes. Monitor via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:ethyl acetate (4:1) to confirm the disappearance of the aldehyde spot.

  • Quenching & Isolation: Once TLC confirms completion, add 5.0 mL of ice-cold water to the flask to maximize the precipitation of the product. Filter the resulting insoluble solid under a vacuum.

  • Washing & Purification: Wash the filter cake thoroughly with cold water to remove any residual ionic liquid, followed by a minor wash with cold ethanol. If analytical-grade purity (>99%) is required for pharmaceutical screening, recrystallize the solid from hot ethanol.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar aldehyde & cyanoacetate Step2 2. Catalysis Add 20 mol% [Bmim][OAc] in H2O Step1->Step2 Step3 3. Reaction Stir at RT, Monitor via TLC Step2->Step3 Step4 4. Quenching Add cold water to precipitate Step3->Step4 Step5 5. Isolation Filtration & H2O/EtOH Wash Step4->Step5 Step6 6. Purification Recrystallization (if needed) Step5->Step6

Fig 2. Step-by-step green synthesis workflow utilizing an aqueous ionic liquid system.

Applications in Drug Development & Materials Science

The utility of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate extends far beyond its role as a simple intermediate:

  • Medicinal Chemistry: It is heavily utilized as a precursor for synthesizing 2-propenoylamides and 2-propenoates. The electrophilic nature of the β-carbon allows for the facile introduction of various nucleophilic pharmacophores, which are currently being evaluated for antimicrobial and enzyme-inhibitory activities .

  • Material Science: The rigid, highly conjugated, and polarized structure of this molecule makes it a candidate for integration into liquid crystalline polymers. Furthermore, its strong UV absorption profile (driven by the push-pull chromophore) shares structural homology with commercial UV filters (e.g., octocrylene), making it valuable in the development of novel photostabilizers and optoelectronic coatings.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate." PubChem Database. Available at:[Link]

  • Al Ans, S.A.M., & Makone, S.S. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation." ResearchGate. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Knoevenagel Condensation: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency and broad applicabili...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency and broad applicability. This guide provides a comprehensive examination of the Knoevenagel condensation mechanism, specifically focusing on the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This compound serves as a crucial intermediate in the development of various pharmacologically active molecules. We will delve into the catalytic role of weak bases, the nuanced reaction kinetics, and provide a detailed, field-tested experimental protocol. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development, offering both theoretical understanding and actionable laboratory guidance.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a modification of the aldol condensation, is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[1][2] This process, typically catalyzed by a weak amine base like piperidine or pyridine, results in the formation of an α,β-unsaturated product.[3][4] The reaction's versatility and high yields have established it as a fundamental tool in the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, polymers, and cosmetics.[3][5]

The specific product of interest, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a valuable precursor in the synthesis of biologically and pharmacologically important molecules.[6] Its synthesis via the Knoevenagel condensation of 4-methoxybenzaldehyde and ethyl cyanoacetate provides an excellent case study for understanding the intricacies of this reaction.

The Core Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds through a series of well-defined steps, each critical to the formation of the final product. The reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate, catalyzed by a weak base such as piperidine, exemplifies this process.

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by the deprotonation of the active methylene compound, ethyl cyanoacetate. The presence of two electron-withdrawing groups (an ester and a nitrile) significantly increases the acidity of the α-carbon's protons, allowing for their removal by a weak base.[1] Piperidine, a commonly used catalyst, acts as the base, abstracting a proton to form a resonance-stabilized enolate ion.[3][7] This enolate is the key nucleophile in the subsequent step.

Step 2: Nucleophilic Attack

The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.[5] This results in the formation of a tetrahedral intermediate, an alkoxide.[7]

Step 3: Protonation

The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst (e.g., the piperidinium ion), to yield a β-hydroxy addition product.[7]

Step 4: Dehydration

The final step is the elimination of a water molecule (dehydration) to form the stable α,β-unsaturated product.[5] This elimination is often facilitated by the base, which removes a proton from the α-carbon, leading to the expulsion of a hydroxide ion.[7] This step is mechanistically an E1cB (Elimination, Unimolecular, conjugate Base) process.[7]

An alternative mechanistic pathway involves the initial reaction of the amine catalyst with the aldehyde to form an iminium ion.[8][9] This iminium ion is then attacked by the enolate, leading to an addition intermediate that subsequently eliminates the amine catalyst to yield the final product.[8][10] The formation of the iminium ion has been suggested to have the highest energy barrier in this pathway.[9]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 4-methoxybenzaldehyde 4-methoxybenzaldehyde alkoxide Tetrahedral Alkoxide Intermediate ethyl_cyanoacetate Ethyl Cyanoacetate enolate Enolate Ion ethyl_cyanoacetate->enolate Deprotonation by Piperidine piperidine Piperidine (Catalyst) enolate->alkoxide Nucleophilic Attack beta_hydroxy β-Hydroxy Addition Product alkoxide->beta_hydroxy Protonation final_product Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate beta_hydroxy->final_product Dehydration (E1cB) water Water

Figure 1: The mechanistic pathway of the Knoevenagel condensation.

Experimental Protocol: A Practical Guide

This section outlines a detailed procedure for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methoxybenzaldehyde136.151.36 g0.01
Ethyl Cyanoacetate113.121.13 g0.01
Piperidine85.150.1 mL(catalytic)
Ethanol46.0720 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (0.01 mol) of 4-methoxybenzaldehyde and 1.13 g (0.01 mol) of ethyl cyanoacetate in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate to yield pale green or white crystals.[6][12]

Characterization

The identity and purity of the synthesized ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be confirmed by various spectroscopic methods.

  • Melting Point: 77-80 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 1.37 (t, 3H), 3.87 (s, 3H), 4.32-4.37 (m, 2H), 6.97 (d, 2H), 7.98 (d, 2H), 8.15 (s, 1H).[11]

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1, 55.8, 62.4, 99.4, 114.7, 116.2, 124.3, 133.6, 154.3, 163.1, 163.7.[11]

  • IR (KBr, cm⁻¹): 2988, 2213 (C≡N), 1712 (C=O), 1583, 1177.

Experimental_Workflow start Start reactants Mix 4-Methoxybenzaldehyde, Ethyl Cyanoacetate, and Ethanol start->reactants catalyst Add Piperidine Catalyst reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallization wash->recrystallize characterize Characterization (MP, NMR, IR) recrystallize->characterize end End characterize->end

Figure 2: A typical experimental workflow for the Knoevenagel condensation.

Conclusion: A Versatile Tool in Synthesis

The Knoevenagel condensation remains a powerful and reliable method for the formation of carbon-carbon double bonds. The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate serves as a clear illustration of its utility. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively employ this reaction to construct complex molecules with significant biological and pharmaceutical applications. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of the Knoevenagel condensation in a laboratory setting.

References

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(23), 5857–5864. [Link]

  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • J&K Scientific LLC. Knoevenagel Condensation. [Link]

  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

  • Slideshare. Knoevenagel reaction. [Link]

  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. ESI‐(−) mass spectra of the: a) reaction between p‐anisaldehyde 1 a... [Link]

  • RSC Advances. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. [Link]

  • He, X., Li, X., Wu, X., & Zhang, Y. (2010). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • Supplementary Information. [Link]

  • Google Patents. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. [Link]

  • Indian Journal of Chemistry. Reaction of ethyl cyanoacetate with benzal-4-acetylanilines: An unexpected result. [Link]

  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]

  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • ResearchGate. Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3-SiO2. [Link]

Sources

Foundational

Comprehensive NMR Spectral Analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: A Push-Pull System Paradigm

Executive Summary Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5)[1] is a heavily polarized, conjugated alkene that serves as a fundamental building block in medicinal chemistry, UV filter development, and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5)[1] is a heavily polarized, conjugated alkene that serves as a fundamental building block in medicinal chemistry, UV filter development, and materials science. Synthesized typically via the Knoevenagel condensation[2], its molecular architecture features a strong electron-donating group and two strong electron-withdrawing groups across a conjugated π-system. This whitepaper provides a causality-driven analysis of its 1 H and 13 C NMR spectra, detailing how molecular anatomy dictates nuclear shielding, scalar coupling, and overall spectral topography.

The "Push-Pull" Electronic Architecture

To understand the NMR spectrum of this molecule, one must first deconstruct its electronic environment. The molecule is not electronically uniform; it operates as a highly efficient "push-pull" system.

PushPull Donor Methoxy Group (+M Effect) Ring Aromatic Ring (Conjugation) Donor->Ring Electron Density Alkene Alkene Bridge (Highly Deshielded) Ring->Alkene Delocalization Acceptor Cyano & Ester (-M / -I Effects) Alkene->Acceptor Electron Withdrawal

Fig 1. Push-pull electron delocalization dictating the NMR shielding/deshielding effects.

The para-methoxy group exerts a positive mesomeric (+M) effect, pumping electron density into the aromatic ring. Conversely, the geminal cyano (-I, -M) and ethyl ester (-I, -M) groups on the α-carbon aggressively withdraw electron density. The β-carbon of the alkene acts as the primary conduit for this transfer, resulting in severe electron depletion at the β-position and accumulation at the α-position. This massive polarization is the primary causal factor for the extreme chemical shifts observed in the NMR data.

Experimental Methodology & Self-Validating Protocol

High-fidelity NMR data requires analytical-grade purity. The following self-validating protocol utilizes a highly efficient condensation methodology adapted from established literature[2],[3].

Step-by-Step Synthesis & Sample Preparation:
  • Reaction Assembly: In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol)[3].

  • Solvent & Catalyst: Add 15 mL of absolute ethanol as the solvent. Introduce 0.1 mmol of piperidine (or an ionic liquid such as [Bmim][OAc]) to catalyze the deprotonation of the active methylene[2].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Self-Validation Check: The complete disappearance of the highly deshielded aldehyde proton (~9.8 ppm) in a crude NMR aliquot confirms total conversion.

  • Crystallization: Cool the reaction mixture to 0°C. The highly crystalline product will precipitate. Filter and wash with ice-cold ethanol to remove residual catalyst and unreacted precursors.

  • NMR Sample Prep: Dissolve 15 mg of the purified crystals in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

G A Sample Prep (CDCl3, 298K) B 1H NMR (1D) Proton Environments A->B C 13C NMR (1D) Carbon Backbone A->C D COSY (2D) J-Coupling (1H-1H) B->D E HSQC (2D) Direct 1H-13C B->E F HMBC (2D) Long-Range 1H-13C B->F C->E C->F G Final Structural Validation D->G E->G F->G

Fig 2. Sequential 1D and 2D NMR assignment workflow for structural validation.

1 H NMR Peak Assignment and Mechanistic Causality

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is highly diagnostic and perfectly reflects its electronic asymmetry.

Table 1: 1 H NMR Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
8.16 Singlet (s)1H-Alkene proton (H-β)
7.98 Doublet (d)2H8.8Aromatic (H-2, H-6; ortho to alkene)
6.98 Doublet (d)2H8.8Aromatic (H-3, H-5; ortho to OMe)
4.36 Quartet (q)2H7.1Ester methylene (-OCH 2​ -)
3.89 Singlet (s)3H-Methoxy (-OCH 3​ )
1.38 Triplet (t)3H7.1Ester methyl (-CH 3​ )
Mechanistic Causality:
  • The Alkene Proton (δ 8.16): Isolated alkene protons typically resonate between 5.0–6.5 ppm. The extreme downfield shift to 8.16 ppm is a direct consequence of two overlapping phenomena: the diamagnetic anisotropy generated by the adjacent carbonyl and cyano π-systems, and the severe depletion of electron density at the β-carbon due to the combined -M effects of the ester and nitrile moieties.

  • The Aromatic AA'BB' System (δ 7.98 & 6.98): The para-substitution creates a plane of symmetry, yielding two distinct doublets with strong ortho coupling ( J = 8.8 Hz). The protons ortho to the alkene (δ 7.98) are heavily deshielded by the conjugated electron-withdrawing groups. Conversely, the protons ortho to the methoxy group (δ 6.98) are shielded by the +M effect of the oxygen lone pairs, pushing their resonance upfield.

  • The Ethyl Ester (δ 4.36 & 1.38): The classic quartet-triplet scalar coupling pattern confirms the ethyl ester. The methylene protons are deshielded to 4.36 ppm due to the inductive (-I) effect of the adjacent ester oxygen.

13 C NMR Peak Assignment and Mechanistic Causality

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides definitive proof of the carbon backbone and the magnitude of the push-pull polarization.

Table 2: 13 C NMR Quantitative Data Summary
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
163.5 QuaternaryAromatic C-4 (Attached to -OMe)
162.5 QuaternaryCarbonyl (C=O, Ester)
154.2 Methine (CH)Alkene C-β
133.5 Methine (CH)Aromatic C-2, C-6
124.5 QuaternaryAromatic C-1 (ipso to alkene)
116.2 QuaternaryNitrile (-C≡N)
114.8 Methine (CH)Aromatic C-3, C-5
100.2 QuaternaryAlkene C-α (Attached to CN and Ester)
62.5 Methylene (CH 2​ )Ester -OCH 2​ -
55.6 Methyl (CH 3​ )Methoxy -OCH 3​
14.2 Methyl (CH 3​ )Ester -CH 3​
Mechanistic Causality:
  • The Alkene Polarization (δ 154.2 vs 100.2): The hallmark of this spectrum is the massive 54 ppm differential between the two alkene carbons. The β-carbon (δ 154.2) is highly deshielded due to profound electron depletion, acting as a hard electrophilic center. Remarkably, the α-carbon (δ 100.2) is unusually shielded for an sp 2 hybridized carbon; electron density from the methoxy group is pushed through the conjugated system and accumulates at this α-position before dispersing into the cyano and carbonyl sinks.

  • Heteroatom Proximity: The aromatic carbon directly attached to the methoxy oxygen is shifted downfield to 163.5 ppm due to oxygen's high electronegativity. The sp-hybridized nitrile carbon appears characteristically at 116.2 ppm.

2D NMR Validation Strategies

To ensure absolute trustworthiness in the assignment and rule out structural isomers, 2D NMR techniques are employed to create a self-validating data matrix:

  • COSY (Correlation Spectroscopy): Confirms the scalar coupling between the aromatic doublets at 7.98 and 6.98 ppm, verifying the para-substituted ring topology. It also independently links the ester quartet and triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the highly deshielded alkene proton (8.16 ppm) by directly correlating it to the β-carbon at 154.2 ppm, distinguishing it unequivocally from the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof. The alkene proton (8.16 ppm) exhibits strong 3-bond correlations to the carbonyl carbon (162.5 ppm), the nitrile carbon (116.2 ppm), and the ipso-aromatic carbon (124.5 ppm). This correlation network definitively locks the geometry as the (E)-isomer.

References

  • Al Ans, S.A.M., & Makone, S.S. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation". Source: ResearchGate. URL: [Link][2]

  • RSC Publishing. "Straightforward preparation of highly loaded MWCNT–polyamine hybrids and their application in catalysis". Source: RSC Advances. URL:[Link][3]

Sources

Exploratory

molecular docking studies involving ethyl 2-cyano-3-(4-methoxyphenyl)acrylate derivatives

An In-Depth Technical Guide to Molecular Docking Studies of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Derivatives Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technicall...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Molecular Docking Studies of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on ethyl 2-cyano-3-(4-methoxyphenyl)acrylate derivatives. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the causality behind methodological choices. We will explore the entire workflow, from target identification and validation to ligand preparation, simulation, and rigorous results analysis. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. By grounding our discussion in authoritative sources and field-proven insights, this guide aims to empower researchers to generate meaningful, reliable, and actionable data in the exploration of this promising class of compounds.

Foundational Strategy: From Compound to Target

The success of any molecular docking campaign is predicated on the initial hypothesis: which biological target is most relevant for the ligand series under investigation? Ethyl 2-cyano-3-arylacrylate derivatives have demonstrated notable potential as anticancer agents.[1] Studies have shown varying cytotoxicity against human cancer cell lines, including A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma).[1] This biological activity is the critical signpost guiding our target selection.

A logical starting point is to investigate proteins that are well-established drivers of cancer cell proliferation, survival, and metastasis. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) as our primary example target. EGFR is a receptor tyrosine kinase whose aberrant signaling is a hallmark of many epithelial cancers. Its well-defined ATP-binding pocket is a classic target for small-molecule inhibitors, making it an excellent candidate for a structure-based drug design campaign.[2]

The Rationale of Target Selection

The choice of a protein target should not be arbitrary. It is a hypothesis based on existing biological data. The process involves a critical evaluation of literature to connect the observed phenotype (e.g., anticancer activity) with a plausible molecular mechanism.

A Observed Biological Activity (e.g., Anticancer IC50 Data for Derivatives) B Literature Review & Bioinformatics Analysis A->B informs C Identify Dysregulated Pathways in Relevant Cancers (e.g., Proliferation, Angiogenesis) B->C D Hypothesize Potential Protein Targets within Pathways (e.g., Kinases, Transcription Factors) C->D E Evaluate Target 'Druggability' (Presence of a defined binding pocket) D->E criteria F Select Primary Target for Docking (e.g., EGFR Kinase Domain) E->F leads to cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation R1 Download PDB Structure (e.g., 2JIT) R2 Remove Water & Non-Standard Residues R1->R2 R3 Add Polar Hydrogens (pH 7.4) R2->R3 R4 Save as PDBQT R3->R4 L1 Draw 2D Structure of Derivative L2 Generate 3D Conformation & Energy Minimize L1->L2 L3 Define Rotatable Bonds & Assign Charges L2->L3 L4 Save as PDBQT L3->L4 cluster_validation Docking Protocol Validation V1 Start: Original PDB Complex (Protein + Native Ligand) V2 Separate Protein and Native Ligand V1->V2 V3 Prepare Protein (Protocol 2.1.1) V2->V3 V4 Prepare Native Ligand (Protocol 2.1.2) V2->V4 V5 Re-Dock Native Ligand into Protein V3->V5 V4->V5 V6 Superimpose Docked Pose on Original Crystal Pose V5->V6 V7 Calculate RMSD V6->V7 V8 RMSD < 2.0 Å? V7->V8 V9 Result: Protocol is Validated V8->V9  Yes V10 Result: Protocol is Invalid (Re-evaluate parameters) V8->V10  No

Sources

Protocols & Analytical Methods

Method

green chemistry solvent-free synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Application Note: Green Chemistry Protocols for the Solvent-Free Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols for the Solvent-Free Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The transition from traditional volatile organic solvents (VOCs) to sustainable, solvent-free methodologies is a critical mandate in modern drug development and materials science. The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate —a versatile electrophilic alkene and key intermediate for substituted cinnamic acids—is classically achieved via the Knoevenagel condensation using hazardous solvents like pyridine or toluene.

This application note provides field-proven, self-validating protocols for the solvent-free synthesis of this target molecule. By leveraging Mechanochemistry (Grindstone technique) [1] and Organocatalysis (Quinine-mediated) [2], we can achieve near-quantitative yields (>90%) at room temperature while eliminating toxic waste, maximizing atom economy, and enabling catalyst recovery[3].

Mechanistic Rationale & Causality

To optimize a solvent-free system, one must understand the kinetic drivers that replace bulk solvent dynamics. The Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl cyanoacetate is fundamentally a base-catalyzed nucleophilic addition followed by dehydration.

  • In the Grindstone Method: Mechanical friction provides localized activation energy. The grinding action continuously creates fresh, highly concentrated reactive surfaces between the solid/liquid interface, driving the reaction forward rapidly without a solvent medium[1].

  • In the Organocatalytic Method: Quinine acts as a bifunctional catalyst. The quinuclidine nitrogen acts as a Brønsted base to abstract the acidic proton from ethyl cyanoacetate. Simultaneously, the quinoline ring system and hydroxyl group stabilize the enolate and activate the aldehyde via hydrogen bonding and π−π interactions, facilitating the reaction in a "neat" (undiluted) state[3],[2].

Mechanism A Ethyl Cyanoacetate C Enolate Intermediate A->C Deprotonation B Base Catalyst (Quinine / LiOH) B->C Abstracts proton E Aldol-type Adduct C->E Nucleophilic Attack D 4-Methoxybenzaldehyde D->E Carbonyl acceptor F Dehydration (-H2O) E->F Base-assisted G Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate F->G Product Formation

Caption: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Quantitative Method Comparison

The following table summarizes the operational metrics of the two validated green protocols.

ParameterMethod A: Mechanochemistry[1]Method B: Organocatalysis[2]
Catalyst Lithium Hydroxide Monohydrate (LiOH·H 2​ O)Quinine
Catalyst Loading 0.1 mmol (per 10 mmol reactants)15 mol%
Reaction Condition Mortar & Pestle Grinding (Friction)Magnetic Stirring (Neat mixture)
Temperature Ambient (~26 °C)Room Temperature
Reaction Time 1 – 5 minutes~30 – 60 minutes
Typical Yield 92% – 98%Up to 90%
Self-Validation Cue Rapid solidification into a yellow pasteDisappearance of liquid aldehyde phase
Recyclability Low (Catalyst washed away)High (Up to 4 cycles without activity loss)

Experimental Workflows & Protocols

Workflow cluster_0 Method A: Mechanochemistry cluster_1 Method B: Organocatalysis Start Equimolar Reactants (Aldehyde + Cyanoacetate) A1 Add 0.1 mmol LiOH·H2O Start->A1 B1 Add 15 mol% Quinine Start->B1 A2 Grind in Mortar (1-5 min) A1->A2 A3 Solidification / Paste Formation A2->A3 Workup Aqueous Wash & Filtration A3->Workup B2 Stir at Room Temp (Neat) B1->B2 B3 Reaction Completion (TLC) B2->B3 B3->Workup Product Pure Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate Workup->Product

Caption: Parallel experimental workflows for Grindstone and Organocatalytic solvent-free synthesis.

Protocol A: Mechanochemical Synthesis (Grindstone Method)

Causality Focus: This method utilizes mechanical energy to bypass the need for a solvent, relying on the physical phase change of the mixture to indicate reaction completion.

  • Preparation: To a clean, dry agate mortar, add 4-methoxybenzaldehyde (10 mmol, ~1.36 g) and ethyl cyanoacetate (10 mmol, ~1.13 g).

  • Catalysis: Add exactly 0.1 mmol of LiOH·H 2​ O. Note: Exceeding this catalytic amount does not improve yields and complicates purification[1].

  • Grinding (The Activation Step): Grind the mixture vigorously with a pestle at ambient temperature (approx. 26 °C).

  • Self-Validation: Within 1 to 5 minutes, the liquid mixture will undergo a distinct physical transformation, solidifying into a thick, yellow crystalline paste. This phase change is the visual endpoint of the Knoevenagel condensation[1].

  • Green Workup: Transfer the paste to a beaker and wash with 15 mL of ice-cold distilled water. Why cold water? It solubilizes the LiOH catalyst and any unreacted trace cyanoacetate while leaving the highly hydrophobic product completely insoluble.

  • Isolation: Filter the precipitate under a vacuum. Recrystallize from a minimal amount of warm ethanol to yield pure ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Protocol B: Organocatalytic Synthesis (Quinine-Mediated)

Causality Focus: This protocol leverages the bifunctional nature of quinine to drive the reaction in a neat liquid state, prioritizing catalyst recyclability for high-throughput environments.

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).

  • Catalysis: Add 15 mol% Quinine to the neat mixture. Do not add any solvent[3],[2].

  • Reaction: Stir the mixture continuously at room temperature. The high localized concentration of the neat reactants drives rapid kinetics.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the UV-active spot corresponding to 4-methoxybenzaldehyde completely disappears (typically ~30-60 mins).

  • Product Isolation & Catalyst Recovery: Add a small volume of cold water/ethanol mixture to precipitate the product. Filter the solid ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Recycling: The quinine catalyst remains in the aqueous/ethanolic filtrate. It can be recovered by mild basification (if necessary) and extraction with a green solvent (e.g., ethyl acetate), allowing it to be reused for up to four consecutive cycles without appreciable loss of catalytic activity[3],[2].

References

  • Title: Buy Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 2286-29-5 (Green Chemistry Protocols Using Organocatalysts)
  • Source: ResearchGate / Journal of Saudi Chemical Society (Pasha, M. A., & Manjula, K., 2011)
  • Source: RSC Publishing / New Journal of Chemistry (Jain, K., et al., 2019)

Sources

Application

Application Notes &amp; Protocols: Utilizing Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate as a Novel Fluorescent Probe for Live-Cell Imaging

Section 1: Introduction and Principle of Action The field of cellular imaging continuously seeks novel fluorophores that offer robust performance, low cytotoxicity, and unique photophysical properties. Ethyl 2-cyano-3-ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Principle of Action

The field of cellular imaging continuously seeks novel fluorophores that offer robust performance, low cytotoxicity, and unique photophysical properties. Ethyl 2-cyano-3-arylacrylates represent a versatile class of compounds whose structural characteristics are highly conducive to fluorescence.[1] This document details the application of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate, a promising candidate for live-cell imaging.

The molecule's structure is based on a donor-π-acceptor (D-π-A) architecture.[2][3] The electron-donating 4-methoxyphenyl group serves as the donor, the central vinyl group acts as the π-bridge, and the electron-withdrawing cyano and ethyl acrylate moieties function as the acceptors. This configuration facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in many modern probes.[4] In its ground state, the molecule is relatively non-polar. Upon excitation with an appropriate wavelength of light, an electron is promoted from the donor to the acceptor end of the molecule, creating a polarized, excited state that is sensitive to the local environment. The subsequent relaxation to the ground state results in the emission of a photon (fluorescence). The efficiency and wavelength of this emission can be influenced by factors such as solvent polarity and viscosity, opening potential avenues for its use as an environmental sensor within the cell.

cluster_molecule Postulated Intramolecular Charge Transfer (ICT) Mechanism cluster_process Donor Electron Donor (4-Methoxyphenyl) PiBridge π-Bridge (Vinyl Group) Donor->PiBridge Excitation 1. Photon Absorption (Excitation) Acceptor Electron Acceptor (Cyanoacrylate) PiBridge->Acceptor ICT_State 2. ICT Excited State (Polarized) Excitation->ICT_State Charge Transfer Emission 3. Photon Emission (Fluorescence) ICT_State->Emission Relaxation

Caption: Postulated mechanism of fluorescence via Intramolecular Charge Transfer (ICT).

Section 2: Probe Characteristics and Synthesis

Before application in a biological context, thorough characterization of the probe is paramount. This includes confirming its physicochemical properties and understanding its photophysical behavior.

Physicochemical and Photophysical Properties

The fundamental properties of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate are summarized below. Researchers must empirically determine the photophysical properties in relevant biological buffers (e.g., PBS) as these can differ from values measured in organic solvents.

PropertyValueSource / Note
Molecular Formula C₁₃H₁₃NO₃[5]
Molecular Weight 231.25 g/mol [5]
Purity >97%Commercially available[6]
Excitation Max (λex) To be determined (TBD)Expected in the UV-A to Violet range (380-420 nm).
Emission Max (λem) To be determined (TBD)Expected in the Blue to Green range (450-520 nm).
Molar Extinction Coeff. (ε) To be determined (TBD)A key measure of light absorption efficiency.
Fluorescence Quantum Yield (Φf) To be determined (TBD)Represents the efficiency of photon emission.
Solubility Soluble in DMSO, EthanolPoorly soluble in aqueous solutions.
Synthesis Protocol via Knoevenagel Condensation

For laboratories wishing to synthesize the probe, a standard Knoevenagel condensation provides a high-yield route.[7]

Materials:

  • 4-methoxybenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst) or Ammonium Acetate[3]

  • Ethanol (solvent)

  • Standard reflux and recrystallization glassware

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~0.1 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as pale-colored crystals.[8]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Section 3: Application in Live-Cell Imaging

This section provides comprehensive protocols for the use of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate in live-cell fluorescence microscopy. The following workflow illustrates the overall experimental process.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Acquisition & Analysis A 1. Cell Culture (Seed on imaging plates) C 3. Prepare Staining Solution (Dilute stock in media) A->C B 2. Prepare Probe Stocks (10 mM in DMSO) B->C D 4. Cell Staining (Incubate at 37°C) C->D E 5. Wash Cells (Remove unbound probe) D->E F 6. Live-Cell Imaging (Fluorescence Microscope) E->F G 7. Image Analysis (Quantify fluorescence) F->G

Caption: General experimental workflow for live-cell imaging with the fluorescent probe.

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general framework. Crucially, the optimal probe concentration and incubation time must be empirically determined for each cell line and experimental condition to achieve the best signal-to-noise ratio while minimizing cytotoxicity.

Materials:

  • Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips (e.g., HeLa, A549, or cell line of interest)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-warmed to 37°C)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets (e.g., DAPI/FITC/TRITC or custom sets based on determined spectra)

Procedure:

  • Preparation of Probe Stock Solution:

    • Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) until they reach the desired confluency (typically 60-80%). Healthy, sub-confluent cells are essential for reliable imaging results.[9]

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the 10 mM probe stock solution in pre-warmed complete cell culture medium to a final working concentration.

    • Optimization is critical: Start by testing a range of concentrations from 1 µM to 20 µM.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C in a CO₂ incubator for a duration of 15 to 60 minutes. Test different time points to find the optimal staining window.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.[10]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Locate the cells using brightfield or DIC imaging.

    • Excite the probe using the pre-determined optimal wavelength and acquire images. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[11]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Before extensive use, it is essential to evaluate the probe's cytotoxicity to ensure that observed cellular effects are not artifacts of toxicity. While the parent compound ethyl-2-cyanoacrylate has shown biocompatibility in some assays[12], each derivative must be tested.[1]

Materials:

  • Cells seeded in a 96-well plate (e.g., 5,000-10,000 cells/well)

  • Probe stock solution (10 mM in DMSO)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Probe Treatment: Prepare serial dilutions of the probe in culture medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration in all wells, including the control, should be identical and non-toxic (e.g., <0.5%).

  • Incubation: Replace the medium in the wells with the probe-containing medium and incubate for a period relevant to your imaging experiments (e.g., 2 hours, 24 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Section 4: Data Interpretation and Troubleshooting

Successful imaging requires careful optimization and awareness of potential pitfalls.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter/laser settings.4. Photobleaching from excessive light exposure.1. Increase probe concentration in a stepwise manner.2. Increase incubation time.3. Verify excitation/emission spectra and match with microscope hardware.4. Reduce laser power, decrease exposure time, or use a more sensitive detector.[9]
High Background 1. Probe concentration is too high.2. Inadequate washing.3. Probe precipitation in aqueous media.1. Decrease probe concentration.2. Increase the number and duration of wash steps.[10]3. Ensure the final probe concentration does not cause precipitation. Check for particulates in the staining solution.
Signs of Phototoxicity 1. High excitation light intensity.2. Prolonged or repeated imaging.3. Probe acts as a photosensitizer.1. Use the lowest possible laser power.2. Minimize imaging time; use time-lapse intervals instead of continuous imaging.3. Perform a cytotoxicity assay with and without light exposure to confirm photosensitizing effects.
Cell Death/Morphology Changes 1. Intrinsic chemical toxicity of the probe.2. High DMSO concentration in the final medium.1. Perform a cytotoxicity assay (MTT, LDH) to determine the toxic concentration threshold.[12]2. Ensure the final DMSO concentration is well below 0.5%.

Section 5: References

  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). [Link]

  • Fluorescence Live Cell Imaging. (n.d.). PMC - NIH. [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]

  • A fluorescent probe based on hydroxylnaphthalene 2-cyanoacrylate: fluoride ion detection and its bio-imaging in live cells. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (n.d.). [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. [Link]

  • CN106431986B - A kind of fluorescence probe for detecting hydrazine and its application. (n.d.). Google Patents.

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (2013). PubMed. [Link]

  • Fluorescent Cyanoacrylate Monomers and Polymers for Fingermark Development. (n.d.). ResearchGate. [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (n.d.). PMC. [Link]

  • Long. (2014). Reaction-Based Fluorescent Probe for Detection of Endogenous Cyanide in Real Biological Samples. DOI. [Link]

  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. (n.d.). [Link]

  • Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (2025). MDPI. [Link]

  • Synthesis and application of novel rhodamine B-based fluorescent probes for Sn2+ with 2-cyano-4-methoxybenzaldehyde as the receptor. (2026). ResearchGate. [Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. (n.d.). PubChem. [Link]

  • Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles. (2017). MDPI. [Link]

  • A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. (2019). bioRxiv. [Link]

  • Cyanoacrylates - Draft evaluation statement. (2024). [Link]

  • Supplementary Information. (n.d.). [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly functionalized α,β-unsaturated ester serving as a critical building block in the synthesis of complex heterocycles, coumarin-based anticoagulants (e.g., flocoumafen), and various pharmaceutical active ingredients (). Traditional Knoevenagel condensations rely on harsh, toxic organic bases (e.g., piperidine, pyridine) and require refluxing conditions, leading to unwanted side reactions and high environmental impact (E-factor).

This application note details a highly efficient, green biocatalytic protocol utilizing the promiscuous carbon-carbon bond-forming activity of lipases. By employing immobilized Candida antarctica lipase B (CALB) or Porcine Pancreatic Lipase (PPL), researchers can achieve near-quantitative yields under mild conditions, simplifying downstream purification and enabling catalyst recycling.

Mechanistic Rationale: Enzyme Promiscuity

Lipases (EC 3.1.1.3) are physiologically designed for the hydrolysis and synthesis of ester bonds. However, they exhibit remarkable catalytic promiscuity , enabling them to catalyze the Knoevenagel condensation.

Historically, it was debated whether the enzyme first hydrolyzed the ethyl cyanoacetate to cyanoacetic acid before condensation. However, kinetic studies confirm that lipases directly catalyze the condensation without hydrolysis ().

Causality of the Reaction Design:

  • Methylene Activation: Basic amino acid residues (such as Arginine, Lysine, or Histidine) located on the enzyme's surface or near the active site act as general bases. They deprotonate the highly acidic α-methylene group of ethyl cyanoacetate ( pKa​≈9 ).

  • Electrophilic Attack: The resulting carbanion attacks the carbonyl carbon of 4-methoxybenzaldehyde. Note: The electron-donating para-methoxy group reduces the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde. Consequently, optimized temperature (45 °C) and a protic co-solvent system are required to lower the activation energy barrier.

  • Dehydration: The aldol-type intermediate undergoes spontaneous dehydration within the hydrophobic pocket of the enzyme, driven by the extended conjugation of the final product.

BiocatalyticWorkflow A 4-Methoxybenzaldehyde (Electrophile) C Immobilized Lipase (e.g., Novozym 435) A->C Mix in EtOH/H2O or Solvent-Free B Ethyl Cyanoacetate (Active Methylene) B->C Mix in EtOH/H2O or Solvent-Free D Enzyme-Substrate Complex (Deprotonation via Basic Residues) C->D Promiscuous Catalysis E Aldol-type Intermediate (Dehydration Step) D->E Nucleophilic Attack F Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Crude Product) E->F - H2O G Downstream Processing (Filtration & Recrystallization) F->G Product Recovery

Workflow for the biocatalytic Knoevenagel condensation of anisaldehyde.

Quantitative Data & Optimization

The choice of solvent and biocatalyst profoundly impacts the reaction kinetics. A 9:1 mixture of Ethanol and Water is optimal; ethanol ensures the solubility of the hydrophobic 4-methoxybenzaldehyde, while the 10% water content maintains the essential hydration shell around the enzyme, preserving its active conformation.

Table 1: Optimization of Biocatalytic Parameters for Target Synthesis

BiocatalystSolvent SystemTemp (°C)Time (h)Yield (%)Catalyst Recyclability
CALB (Novozym 435) EtOH:H₂O (9:1)45694% > 5 cycles
PPL (Free Enzyme) EtOH:H₂O (9:1)371282%None (Homogeneous)
BSA (Protein Control) Water252461%None
None (Negative Control) EtOH:H₂O (9:1)4524< 5%N/A
Piperidine (Chem Control)Toluene110488%N/A (Toxic Waste)

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to guarantee scientific integrity and reproducibility.

Materials & Reagents
  • Substrates: 4-Methoxybenzaldehyde (99%, FW: 136.15 g/mol ), Ethyl cyanoacetate (99%, FW: 113.11 g/mol ).

  • Biocatalyst: Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) or Porcine Pancreatic Lipase (PPL).

  • Solvents: Absolute Ethanol, Deionized Water, Hexane, Ethyl Acetate.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and ethyl cyanoacetate (1.19 g, 10.5 mmol).

    • Causality Note: A 5 mol% excess of ethyl cyanoacetate is used to drive the equilibrium forward and compensate for any trace evaporation.

  • Add 5.0 mL of the solvent mixture (Ethanol:Water, 9:1 v/v). Stir gently to ensure complete dissolution of the aldehyde.

  • Introduce 100 mg of immobilized CALB (Novozym 435) to the mixture.

Step 2: Biocatalytic Incubation

  • Place the flask in a thermostatic orbital shaker or use a magnetic stirrer with a heating block set to 45 °C .

  • Agitate at 200 rpm for 6 hours .

    • Causality Note: High-speed magnetic stirring with standard Teflon stir bars can mechanically grind and destroy the acrylic resin of the immobilized enzyme. Orbital shaking or overhead stirring is highly recommended to preserve catalyst integrity for recycling.

Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)

  • At the 4-hour mark, sample 10 µL of the reaction mixture.

  • Perform Thin Layer Chromatography (TLC) using Silica Gel 60 F254 plates. Eluent: Hexane/Ethyl Acetate (7:3 v/v).

  • Validation: 4-Methoxybenzaldehyde ( Rf​≈0.6 ) should be nearly consumed. The product, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, will appear as a distinct, strongly UV-active spot at Rf​≈0.45 .

Step 4: Downstream Processing & Catalyst Recovery

  • Terminate the reaction by cooling the flask to room temperature.

  • Filter the mixture through a sintered glass funnel to recover the immobilized CALB.

  • Wash the recovered enzyme with 2 × 5 mL of cold ethanol, dry under a gentle stream of nitrogen, and store at 4 °C for subsequent cycles.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol and water.

Step 5: Purification & Crystallization

  • Dissolve the crude residue in a minimum volume of hot ethanol (~60 °C).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the pale-yellow needle-like crystals and dry under vacuum.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, perform the following analytical checks. The protocol is considered successful only if the product meets these parameters:

  • Melting Point Analysis: Pure ethyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibits a sharp melting point at 86–88 °C . A depressed melting point indicates incomplete dehydration or residual starting material.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Crucial Diagnostic Signal: Look for a sharp singlet at δ 8.15 ppm (1H). This represents the vinylic proton ( β -carbon) and confirms the successful formation of the double bond (dehydration step).

    • Aromatic protons: Doublets at δ 7.98 ppm (2H) and δ 6.98 ppm (2H), confirming the para-substituted ring.

    • Ester signals: Quartet at δ 4.35 ppm (2H) and triplet at δ 1.38 ppm (3H).

    • Methoxy signal: Singlet at δ 3.88 ppm (3H).

References

  • Li, W., Li, R., Yu, X., Xu, X., & Fedosov, S. N. (2015). Lipase-catalyzed Knoevenagel condensation in water–ethanol solvent system. Does the enzyme possess the substrate promiscuity? Biochemical Engineering Journal, 101, 99-107.[Link]

  • Jung, J.-C., Watkins, E. B., & Avery, M. A. (2012). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Molecules, 17(2), 2091-2104.[Link]

Application

Application Note: Synthesis and Integration of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate into Advanced Copolymer Networks

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Researchers Focus: Mechanistic causality, self-validating synthetic protocols, and alternating copolymerization dynamics. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Researchers Focus: Mechanistic causality, self-validating synthetic protocols, and alternating copolymerization dynamics.

Executive Summary

The incorporation of trisubstituted ethylenes into polymer backbones is a critical strategy for developing advanced materials with high glass transition temperatures ( Tg​ ), superior thermal stability, and specific optoelectronic or UV-absorbing properties. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (ECMPA) —an electron-deficient α -cyanocinnamate derivative—represents a highly functional monomer for these applications.

Due to extreme steric hindrance at the β -carbon, ECMPA resists homopolymerization. However, when paired with an electron-rich comonomer such as styrene, it readily undergoes free-radical copolymerization. This application note provides a comprehensive, self-validating methodology for synthesizing ECMPA and integrating it into alternating copolymer networks, detailing the underlying charge-transfer complex (CTC) mechanisms that govern the reaction[1].

Mechanistic Causality: Overcoming Steric Hindrance via Charge-Transfer Complexes

To successfully polymerize ECMPA, one must understand the thermodynamic and kinetic barriers inherent to its structure. The monomer features a bulky 4-methoxyphenyl group at the β -position, alongside strongly electron-withdrawing cyano and ester groups at the α -position.

The Causality of Alternating Copolymerization:

  • Steric Clash: The spatial arrangement of the trisubstituted double bond prevents the monomer from undergoing successive homopropagation steps. The propagating radical is too sterically hindered to add another ECMPA molecule.

  • Electronic Complementarity: By introducing an electron-rich monomer (Styrene), the system forms a transient, ground-state Charge-Transfer Complex (CTC) . The electron density shifts from the donor (styrene) to the acceptor (ECMPA).

  • Cross-Propagation: The activation energy for cross-propagation (radical of Monomer A adding to Monomer B) is significantly lowered. The CTC acts as a single polymerizable entity, enforcing a strictly alternating sequence distribution in the resulting polymer network[2].

G M1 ECMPA Monomer (Electron Acceptor) CTC Charge-Transfer Complex (CTC) [Transient Intermediate] M1->CTC M2 Styrene Monomer (Electron Donor) M2->CTC Prop Alternating Cross-Propagation (Sequence Control) CTC->Prop Init Radical Initiation (AIBN) Thermal Cleavage at 70°C Init->Prop Term Termination (Recombination / Disproportionation) Prop->Term Net Advanced Alternating Copolymer Network (High Tg, UV-Absorbing) Term->Net

Fig 1. Mechanistic pathway of CTC-mediated alternating copolymerization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding to resource-intensive polymerization steps.

Protocol A: Green Synthesis of ECMPA via Knoevenagel Condensation

Traditionally, Knoevenagel condensations utilize volatile organic solvents and piperidine. This updated protocol leverages an aqueous ionic liquid system for improved atom economy and simplified purification[3].

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv, 10 mmol)

  • Ethyl cyanoacetate (1.0 equiv, 10 mmol)

  • 1-Butyl-3-methylimidazolium acetate [Bmim][OAc] (0.2 equiv, 2 mmol)

  • Double-distilled water (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, combine 4-methoxybenzaldehyde and ethyl cyanoacetate in 5 mL of double-distilled water.

  • Catalysis: Add 20 mol% of [Bmim][OAc] to the suspension. Causality: The ionic liquid acts as both a base catalyst (deprotonating the active methylene of ethyl cyanoacetate) and a phase-transfer medium, accelerating the reaction rate in water[3].

  • Incubation: Stir the mixture at room temperature for 30–45 minutes.

  • Isolation: As the reaction progresses, the highly conjugated ECMPA product will precipitate out of the aqueous phase. Add 5 mL of ice-cold water to maximize precipitation.

  • Purification: Filter the solid and wash sequentially with cold water and a minimal amount of cold ethanol. Recrystallize from ethanol to yield pure ECMPA crystals.

Self-Validation Checkpoint A:

  • TLC Analysis: Run a TLC (Hexane:Ethyl Acetate 4:1). The product should appear as a single, highly UV-active spot with an Rf​ lower than the starting aldehyde.

  • 1H-NMR Verification: Confirm the structure via 1 H-NMR (CDCl 3​ ). Look for the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a distinct vinylic proton singlet at ~8.1 ppm, confirming the formation of the α,β -unsaturated bond.

Protocol B: Free-Radical Copolymerization with Styrene

This protocol details the synthesis of the alternating copolymer network using AIBN as a thermal initiator.

Reagents:

  • ECMPA (Synthesized in Protocol A)

  • Styrene (Purified via basic alumina column to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Anhydrous Toluene or DMF

Step-by-Step Methodology:

  • Monomer Feed Preparation: In a Schlenk flask, dissolve ECMPA and Styrene in anhydrous toluene to achieve a total monomer concentration of 2.0 M. (See Table 1 for feed ratios).

  • Initiator Addition: Add AIBN (1.0 mol% relative to total monomer).

  • Deoxygenation (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen is a potent diradical that rapidly scavenges propagating carbon-centered radicals, leading to premature termination and low molecular weights. Complete degassing is non-negotiable for reproducible kinetics.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse in a pre-heated oil bath at 70 °C for 24 hours. The thermal cleavage of AIBN generates isobutyronitrile radicals that initiate the CTC[1].

  • Precipitation & Recovery: Dilute the viscous reaction mixture with a small amount of THF and precipitate dropwise into a 10-fold excess of vigorously stirred cold methanol. Causality: Methanol is a non-solvent for the high-molecular-weight copolymer but readily dissolves unreacted monomers and low-molecular-weight oligomers, ensuring high-purity isolation.

  • Drying: Filter the white/off-white polymer precipitate and dry in a vacuum oven at 50 °C to a constant weight.

Self-Validation Checkpoint B:

  • Gravimetric Analysis: Calculate conversion %. A successful alternating system typically yields 40-60% conversion under these conditions.

  • Spectroscopic Validation: In the 1 H-NMR of the polymer, the sharp vinylic proton signal of ECMPA (~8.1 ppm) and the vinyl signals of styrene (5.2-6.7 ppm) must be completely absent, replaced by broad backbone aliphatic signals (1.5-3.0 ppm). The presence of the methoxy peak (~3.8 ppm) confirms ECMPA incorporation.

Quantitative Data Presentation

To demonstrate the alternating nature of the copolymerization, the table below summarizes the relationship between initial monomer feed ratios, the resulting copolymer composition, and key thermal properties.

Notice that regardless of the initial feed ratio, the incorporation of ECMPA remains near 50 mol%, validating the strong tendency for cross-propagation driven by the CTC[4].

Table 1: Copolymerization Data for ECMPA ( M1​ ) and Styrene ( M2​ ) at 70 °C

Feed M1​ (mol%)Feed M2​ (mol%)Conversion (%)Copolymer M1​ (mol%)* Mw​ ( g/mol )**PDI ( Mw​/Mn​ ) Tg​ (°C)***
20.080.042.546.248,5001.85118
40.060.048.148.752,1001.78122
50.050.055.349.556,3001.75125
60.040.041.250.845,2001.90126
80.020.028.451.432,4002.10127

* Determined via Elemental Analysis (Nitrogen content) and 1 H-NMR integration. ** Determined via Gel Permeation Chromatography (GPC) against polystyrene standards. *** Determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min.

Data Interpretation: The glass transition temperature ( Tg​ ) of the alternating copolymer (~125 °C) is significantly higher than that of standard homopolystyrene (~100 °C). This is a direct causal result of the bulky 4-methoxyphenyl and cyano groups restricting the rotational mobility of the polymer backbone, making these networks highly suitable for thermally demanding optoelectronic applications.

References

  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation.
  • -Cyanocinnamate.
  • A novel multicomponent reaction involving isoquinoline, allenoate and cyanoacrylates (Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate synthesis

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Synthesis Mechanistic Context & Reaction Dynamics The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 2286-29-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Synthesis

Mechanistic Context & Reaction Dynamics

The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS 2286-29-5) relies on the Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl cyanoacetate[1]. While fundamentally a robust carbon-carbon bond-forming reaction, the specific electronic properties of the p-methoxy substituent introduce unique kinetic and thermodynamic hurdles. The methoxy group is a strong electron-donating group (EDG); its +M resonance effect significantly reduces the electrophilicity of the aldehyde's carbonyl carbon[2]. Consequently, the nucleophilic attack by the cyanoacetate enolate is kinetically slower, often leading to incomplete conversion or equilibrium stalling if water is not aggressively removed[3].

Mech A Ethyl Cyanoacetate + Base B Resonance-Stabilized Enolate A->B Deprotonation C Nucleophilic Attack on 4-Methoxybenzaldehyde B->C D Aldol Intermediate (Alcohol) C->D E Dehydration (-H2O) (Irreversible step) D->E Base/Heat F Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate E->F

Mechanistic pathway of the Knoevenagel condensation highlighting the critical dehydration step.

Diagnostic Workflow

Before adjusting parameters, use the following logic tree to isolate the root cause of your low yield.

G Start Low Yield Detected Q1 Unreacted Aldehyde on TLC/GC? Start->Q1 Water Check Water Removal (Equilibrium Issue) Q1->Water Yes Byprod Multiple Byproducts? Q1->Byprod No Cat Increase Catalyst / Temp (EDG Deactivation) Water->Cat Water removed Base Reduce Base Strength (Prevent Hydrolysis) Byprod->Base Yes Workup Optimize Crystallization (EtOH Recryst.) Byprod->Workup No

Diagnostic workflow for troubleshooting low yields in Knoevenagel condensations.

Troubleshooting FAQs

Q: Why is my 4-methoxybenzaldehyde not fully consumed even after extended reflux? A: Causality: The p-methoxy group donates electron density into the aromatic ring, deactivating the carbonyl carbon toward nucleophilic attack[2]. Furthermore, the Knoevenagel condensation is an equilibrium process. If the water generated during the dehydration step is not actively removed, the reaction will stall. Actionable Solution: Transition from a simple reflux setup to a Dean-Stark apparatus using toluene as the solvent to azeotropically remove water[3]. Alternatively, if running solvent-free, utilize a highly active Lewis acid catalyst like Bi(OTf)3 (10 mol%) at 80°C, which has been shown to push yields to 90% by coordinating with the deactivated carbonyl oxygen to restore electrophilicity[4].

Q: I am observing multiple byproduct spots on my TLC plate and my yield is terrible. What is happening? A: Causality: Using strong, unbuffered bases (e.g., sodium ethoxide[1] or NaOH) in the presence of trace water leads to the competitive saponification (hydrolysis) of the ethyl ester on the cyanoacetate, yielding cyanoacetic acid. Additionally, overly strong bases can trigger a Michael addition, where a second equivalent of the enolate attacks the newly formed α,β-unsaturated double bond of your product[5]. Actionable Solution: Switch to a buffered, weak-base system. A catalytic mixture of pyrrolidine (or piperidine) and glacial acetic acid in toluene prevents ester hydrolysis and limits Michael addition, reliably yielding up to 98% of the desired product[5].

Q: The reaction seems complete by TLC, but the product oils out during workup instead of crystallizing. How do I recover it? A: Causality: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has a propensity to form an oil if the crude mixture contains unreacted aldehyde or if the cooling gradient is too rapid. The presence of residual high-boiling solvents can also depress the melting point. Actionable Solution: Ensure complete removal of the reaction solvent (e.g., toluene or ethyl acetate) via rotary evaporation. Dissolve the crude oil in a minimal amount of hot absolute ethanol. Allow the solution to cool to room temperature slowly before transferring to an ice bath. Seed crystals can be introduced at room temperature to induce nucleation[2].

Validated Experimental Protocols

To ensure self-validating results, choose one of the following field-tested protocols based on your laboratory's capabilities.

Protocol A: Azeotropic Dehydration Method (High Purity & Yield) Mechanism: Uses a weak base/acid buffer to prevent side reactions while driving the equilibrium forward via physical water removal[5].

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 4-methoxybenzaldehyde (1.0 eq, 7.3 mmol), ethyl cyanoacetate (1.03 eq, 7.5 mmol), and glacial acetic acid (0.3 eq, 2.2 mmol) to 10 mL of dry toluene[5].

  • Catalysis: Dropwise, add pyrrolidine or piperidine (0.1 eq, 0.7 mmol) at room temperature[3][5].

  • Reaction: Heat the mixture to reflux (approx. 110°C) under N2 atmosphere for 3 hours[5]. Monitor water collection in the Dean-Stark trap.

  • Validation (TLC): Check reaction progress using Hexane:Ethyl Acetate (4:1). The product spot will be UV-active and run lower than the starting aldehyde.

  • Workup: Cool to room temperature. Dilute with 30 mL ethyl acetate, wash sequentially with water (20 mL) and brine (20 mL)[5]. Dry over anhydrous MgSO4, filter, and concentrate. Recrystallize from hot ethanol[2].

Protocol B: Solvent-Free Green Chemistry Method (Rapid & Scalable) Mechanism: Utilizes Ethylenediammonium diacetate (EDDA) as a bifunctional catalyst that activates both the nucleophile and the electrophile without the need for organic solvents[6].

  • Setup: In a 25 mL flask, combine 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq)[6].

  • Catalysis: Add EDDA (20 mol%) directly to the neat mixture[6].

  • Reaction: Stir at room temperature. The reaction is typically complete within 45 minutes[6].

  • Validation: The mixture will solidify as the product forms. Confirm completion via TLC.

  • Workup: Wash the solid mass with cold water to remove the EDDA catalyst. Filter the precipitate and recrystallize from ethanol to obtain the pure product[6].

Catalyst Efficacy & Reaction Conditions Data

The following table summarizes the quantitative data for various catalyst systems to help you benchmark your expected yields.

Catalyst SystemSolventTempTimeReported YieldKey Advantage
Pyrrolidine / Acetic AcidTolueneReflux (110°C)3 h98%Highest purity, prevents ester hydrolysis[5]
[Bmim][DMP] (Ionic Liquid)Solvent-free80°C15 min94%Extremely rapid, catalyst acts as medium[2]
EDDA (20 mol%)Solvent-freeRoom Temp~45 min>90%Green chemistry, no heating required[6]
Bi(OTf)3 (10 mol%)Solvent-free80°CVaried90%Strong Lewis acid overcomes EDG deactivation[4]
Sodium EthoxideEthanolReflux (78°C)1 hVariableTraditional method, prone to side reactions[1]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the purification of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as ethyl 4-methoxy- α -cyanocinnamate). This α,β -unsat...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the purification of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as ethyl 4-methoxy- α -cyanocinnamate). This α,β -unsaturated cyanoacrylate ester is typically synthesized via the1[1].

Due to the compound's specific amphiphilic nature—driven by the electron-donating methoxy group and the highly polar electron-withdrawing cyano and ester moieties—researchers frequently encounter phase separation ("oiling out") during purification[2]. This guide is engineered to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.

Part 1: Solvent Selection Matrix

Choosing the correct solvent is a thermodynamic balancing act. The ideal solvent must completely dissolve the product at its boiling point while strictly excluding it from the solvent network at lower temperatures. Based on empirical data, 95% Ethanol provides the optimal dielectric environment for this specific Knoevenagel adduct, yielding a3[3].

Table 1: Quantitative Solvent Profiling for Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate

Solvent SystemVolume RatioDielectric Constant ( ε )Expected RecoveryCrystal AppearanceM.P. TargetRecommendation
95% Ethanol N/A~24.385–90%Pale Yellow83–84 °COptimal
Absolute Ethanol N/A24.580–85%Pale Yellow83–84 °CExcellent
Ethyl Acetate / Hexanes 1:3~4.5 (mixed)70–80%White / Pale Yellow83–84 °CGood for oily crudes
Ethanol / Water 9:1~30.0>90%Yellow (Oils out easily)BroadNot Recommended
Part 2: Standard Operating Procedure (SOP) for Recrystallization

This protocol is designed as a self-validating system. If a specific visual checkpoint fails, do not proceed to the next step; consult the troubleshooting section instead.

Step 1: Initial Dissolution

  • Transfer the crude ethyl 2-cyano-3-(4-methoxyphenyl)acrylate to an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of boiling 95% ethanol (approx. 3-5 mL per gram of crude product).

  • Keep the flask on a hot plate (set to ~80 °C) and swirl continuously.

  • Validation Checkpoint: The solution must become completely transparent and homogeneous. If insoluble particulates remain, they are likely catalyst salts or polymerized byproducts.

Step 2: Hot Filtration (Conditional)

  • If the validation checkpoint in Step 1 fails, perform a rapid hot filtration through a fluted filter paper pre-warmed with hot ethanol.

  • Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Place it on an insulating surface (e.g., a cork ring).

  • Allow the solution to cool undisturbed to room temperature (approx. 20-25 °C) over 45-60 minutes.

  • Validation Checkpoint: You should observe the formation of pale yellow, needle-like crystals. If the solution turns cloudy and forms a distinct liquid layer at the bottom, stop . You are experiencing "oiling out" (See FAQ 1).

Step 4: Yield Maximization

  • Once the flask has reached room temperature and a healthy crystal lattice has formed, submerge the flask in an ice-water bath (0-5 °C) for 15 minutes to depress the solubility further and force the remaining product out of solution.

Step 5: Isolation and Desiccation

  • Isolate the crystals using vacuum filtration via a Büchner funnel.

  • Wash the filter cake with a minimal amount (1-2 mL) of ice-cold 95% ethanol to remove residual mother liquor.

  • Dry the crystals in a vacuum desiccator overnight. The final pure product should melt sharply at 3[3].

Workflow Start Crude Product (from Knoevenagel) Dissolve Dissolve in Min. Boiling 95% Ethanol Start->Dissolve Filter Hot Filtration (If particulates present) Dissolve->Filter Cool Slow Cool to RT (Nucleation) Filter->Cool Ice Ice Bath (0-5°C) (Maximize Yield) Cool->Ice Isolate Vacuum Filtration & Cold EtOH Wash Ice->Isolate Pure Pure Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate (m.p. 83-84°C) Isolate->Pure

Caption: Experimental workflow for the recrystallization of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute (3[3]). Because the compound's melting point is relatively low, rapid cooling forces the compound out of the solvent matrix as a warm liquid rather than a solid crystal. Impurities (like unreacted aldehyde) further depress this melting point.

  • The Fix: Reheat the mixture until it is a homogeneous liquid. Add a small amount of additional 95% ethanol (to lower the saturation temperature) and allow it to cool very slowly. If it still resists, vigorously scratch the inside of the flask with a glass stirring rod to provide high-energy nucleation sites, or introduce a seed crystal.

Q2: The crystals are intensely orange/brown instead of pale yellow. Is this a purity issue? A: Yes. The highly conjugated π -system of the 4-methoxyphenyl group conjugated with the cyanoacrylate moiety naturally imparts a pale yellow color. However, a deep orange or brown hue indicates trapped impurities—often oxidized unreacted 4-methoxybenzaldehyde or piperidine/catalyst complexes[2].

  • The Fix: Re-dissolve the crystals in hot ethanol, add a small spatula tip of activated carbon (Norit), boil for 2 minutes, and perform a hot filtration before allowing it to crystallize again.

Q3: Why is ethanol preferred over highly non-polar solvents like pure hexanes? A: The compound has a moderate dipole moment due to the cyano and ester groups, balanced by the hydrophobic aromatic ring. Ethanol's dielectric constant perfectly matches this amphiphilic nature at reflux, completely solvating the molecule. As the temperature drops, ethanol's hydrogen-bonding network strengthens and preferentially excludes the non-hydrogen-bonding ester, driving highly efficient crystallization[3]. Pure hexanes cannot dissolve the polar cyano-ester headgroup even at reflux.

Troubleshooting Oil Issue: Oiling Out (Phase Separation) Reheat Reheat to Homogeneous Solution Oil->Reheat AddSolvent Add few drops of EtOH or Hexanes Reheat->AddSolvent Seed Add Seed Crystal or Scratch Flask AddSolvent->Seed Success Crystallization Initiated Seed->Success

Caption: Troubleshooting decision tree for resolving phase separation (oiling out) during cooling.

References
  • Title: Buy Ethyl 2-cyano-3-(4-methoxyphenyl)
  • Source: MDPI (Molecules)
  • Source: CORE (Chemical Science International Journal)

Sources

Troubleshooting

reducing side reactions during ethyl 2-cyano-3-(4-methoxyphenyl)acrylate preparation

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions and optimize your synthesis.

The preparation of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde, in this case, p-anisaldehyde (4-methoxybenzaldehyde), with a compound containing an active methylene group, ethyl 2-cyanoacetate.[3][4] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: I'm getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix it?

Answer: Low yields in a Knoevenagel condensation can often be traced back to several key factors related to your reagents, catalyst, or reaction conditions.[5]

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice and quality of the basic catalyst are critical. Weakly basic amines like piperidine or ammonium acetate are commonly used.[5][6]

    • Solution: Ensure your catalyst is fresh. If using piperidine, consider using a recently opened bottle or distilling it before use. You can also explore alternative catalysts like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), which have been shown to be effective.[4][7] For a greener approach, heterogeneous catalysts such as hydrotalcites or MgO-based catalysts can also be employed.[8][9]

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.

    • Solution: If you are running the reaction at room temperature and observing slow conversion, gradually increasing the temperature can be beneficial. Many procedures call for refluxing in a solvent like ethanol.[6][10] However, excessively high temperatures can promote side reactions, so it's a matter of finding the optimal balance for your specific setup.[11]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction.

    • Solution: Ensure your reagents and solvent are anhydrous. Using a Dean-Stark apparatus to remove water azeotropically during the reaction can significantly drive the equilibrium towards the product.

  • Poor Quality of Starting Materials: Impurities in either the p-anisaldehyde or ethyl 2-cyanoacetate can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, distill the p-anisaldehyde and ethyl 2-cyanoacetate before use.

Issue 2: Formation of a Sticky, Polymeric Substance

Question: My reaction mixture has become a thick, unmanageable polymer. What is causing this and how can I prevent it?

Answer: The formation of a polymer is a common issue, particularly with cyanoacrylate compounds.[12] This is due to the high reactivity of the product, which can undergo anionic polymerization.[13]

Possible Causes & Solutions:

  • Excessively Basic Conditions: Strong bases can initiate the anionic polymerization of the ethyl 2-cyano-3-(4-methoxyphenyl)acrylate product.[12]

    • Solution: Use a weak base as a catalyst, such as piperidine or ammonium acetate, rather than strong bases like sodium hydroxide or potassium hydroxide.[1][3] The pKa of the active methylene protons in ethyl cyanoacetate is low enough that a strong base is not required for deprotonation.[3]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.[14]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. If you are heating the reaction, monitor it closely and try to avoid prolonged heating times.

  • Presence of Nucleophilic Impurities: Certain impurities can act as initiators for anionic polymerization.

    • Solution: As mentioned previously, ensure the purity of your starting materials and solvents.

Issue 3: Michael Addition Adduct as a Major Byproduct

Question: My analysis shows a significant amount of a higher molecular weight byproduct. I suspect it's a Michael addition product. How can I confirm this and prevent its formation?

Answer: The product, an α,β-unsaturated compound, is an excellent Michael acceptor. The enolate of ethyl 2-cyanoacetate can act as a nucleophile and add to the product in a Michael 1,4-addition.[5]

Possible Causes & Solutions:

  • Stoichiometry of Reactants: An excess of the active methylene compound (ethyl 2-cyanoacetate) can favor the Michael addition side reaction.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the p-anisaldehyde can help to minimize the concentration of the ethyl 2-cyanoacetate enolate available for Michael addition.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting materials have been consumed can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TTLC).[15] Once the starting materials are consumed, work up the reaction promptly.

Issue 4: Hydrolysis of the Ester or Nitrile Group

Question: I'm seeing evidence of carboxylic acid or amide impurities in my final product. What could be causing this?

Answer: The ester and nitrile functionalities in both the starting material (ethyl 2-cyanoacetate) and the product are susceptible to hydrolysis under certain conditions.[16][17]

Possible Causes & Solutions:

  • Acidic or Basic Workup Conditions: Prolonged exposure to strong acids or bases during the workup can lead to hydrolysis.[18][19]

    • Solution: Maintain a neutral or slightly acidic pH during the workup. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Presence of Water at Elevated Temperatures: Hydrolysis is more likely to occur at higher temperatures in the presence of water.

    • Solution: If heating the reaction, ensure anhydrous conditions are maintained.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Knoevenagel condensation for this synthesis?

A1: The reaction proceeds through a few key steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the acidic α-carbon of ethyl 2-cyanoacetate to form a resonance-stabilized enolate.[20]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde.[20] This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound (an aldol-type adduct).[20]

  • Dehydration: The β-hydroxy compound then undergoes base-catalyzed dehydration to eliminate a molecule of water and form the final α,β-unsaturated product, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.[20]

Q2: What are the recommended solvents for this reaction?

A2: A variety of solvents can be used, with the choice often depending on the specific catalyst and reaction temperature.

  • Alcohols (e.g., Ethanol, Methanol): These are commonly used as they are good solvents for the reactants and are suitable for reactions run at reflux.[6][10]

  • Toluene or Benzene: These are often used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Solvent-Free Conditions: Some protocols report successful synthesis under solvent-free conditions, which can be a more environmentally friendly option.[21]

  • Ionic Liquids: These have been explored as green solvent alternatives that can also enhance reaction rates.[4]

Q3: How can I effectively purify the final product?

A3: The most common and effective method for purifying ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is recrystallization.[22]

  • Recrystallization Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexane are commonly used.[10][15] The choice of solvent will depend on the impurities present.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using a silica gel stationary phase and a mobile phase such as a mixture of petroleum ether and ethyl acetate can be employed.[23]

Experimental Protocols

Standard Protocol using Piperidine Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.05 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using TLC (a typical mobile phase is 8:2 hexane:ethyl acetate).[15]

  • Once the reaction is complete (typically within 3-6 hours), cool the reaction mixture to room temperature.[15]

  • If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.[22]

Protocol using Ammonium Acetate Catalyst
  • In a round-bottom flask fitted with a reflux condenser, dissolve p-anisaldehyde (1.0 eq), ethyl 2-cyanoacetate (1.1 eq), and ammonium acetate (0.5 eq) in ethanol.[6][10]

  • Add a small amount of acetic acid (e.g., 0.2 eq).[10]

  • Reflux the mixture for approximately 4 hours.[6][10]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.[10]

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from methanol or ethanol to yield the purified product.[10]

Data Summary

ParameterRecommended ConditionRationale
Catalyst Piperidine, Ammonium Acetate, TriethylamineWeak bases are effective and minimize polymerization.[1][3]
Reactant Ratio Slight excess of aldehyde (e.g., 1.05:1 aldehyde:ester)Minimizes Michael addition side product.
Solvent Ethanol, Toluene (with Dean-Stark)Ethanol is a good solvent; Toluene allows for water removal.[6]
Temperature Room temperature to refluxOptimize for reaction rate versus side product formation.[5]
Purification Recrystallization (Ethanol, Ethyl Acetate/Hexane)Effective for removing common impurities.[22]

Visual Guides

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration ECA Ethyl Cyanoacetate Enolate Enolate Intermediate ECA->Enolate Deprotonation Anisaldehyde p-Anisaldehyde Enolate->Anisaldehyde Base Base (e.g., Piperidine) Base->ECA Alkoxide Alkoxide Intermediate Anisaldehyde->Alkoxide Nucleophilic Attack Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation Product Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Adduct->Product Elimination Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Troubleshooting_Flowchart cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products? check_catalyst Check Catalyst Activity start->check_catalyst polymer Polymer Formation? start->polymer check_temp Optimize Temperature check_catalyst->check_temp check_water Ensure Anhydrous Conditions check_temp->check_water check_reagents Verify Reagent Purity check_water->check_reagents michael Michael Adduct? polymer->michael No use_weak_base Use Weaker Base polymer->use_weak_base Yes hydrolysis Hydrolysis? michael->hydrolysis No adjust_stoich Adjust Stoichiometry michael->adjust_stoich Yes neutral_workup Neutral Workup hydrolysis->neutral_workup Yes lower_temp Lower Reaction Temp use_weak_base->lower_temp monitor_time Monitor Reaction Time adjust_stoich->monitor_time

Sources

Optimization

resolving E/Z isomerization issues in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate samples

Technical Support Center: Advanced Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve stereochemical instability in cyanoacrylate building blocks.

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a critical Knoevenagel condensation product used in pharmaceutical synthesis. While the reaction typically yields the thermodynamically favored (E)-isomer (where the bulky 4-methoxyphenyl and ethyl ester groups are trans to minimize steric hindrance), environmental stressors can trigger E/Z isomerization[1]. This guide provides the mechanistic causality behind this instability and field-proven protocols to restore and maintain stereochemical purity.

Part 1: The Mechanistic Root Cause (The "Why")

By Cahn-Ingold-Prelog (CIP) priority rules, the ester group (-COOEt) takes priority over the cyano group (-CN) at C2, and the aryl ring takes priority over the hydrogen at C3. The stable (E)-isomer places these two bulky priority groups on opposite sides of the alkene.

However, the α,β -unsaturated system is highly conjugated. When exposed to UV/visible light, the molecule undergoes π→π∗ excitation, temporarily breaking the double-bond character and allowing free rotation before relaxing back to the ground state[2]. This drives the system toward a photostationary state , resulting in a mixed E/Z population. Additionally, trace Lewis acids/bases or highly protic solvents can facilitate a reversible Michael addition-elimination pathway, scrambling the stereocenter.

Part 2: Troubleshooting Q&A (The "How-To")

Q1: Why am I seeing split peaks or "impurities" in my 1 H NMR and HPLC chromatograms for a previously pure batch? A: You are likely observing a photo-induced E/Z mixture rather than a chemical impurity. The vinylic proton (at C3) and the methoxy protons will show distinct chemical shifts for the E and Z isomers due to the anisotropic deshielding effects of the adjacent ester and cyano groups. Diagnosis: If the sample was left on the benchtop under ambient laboratory lighting or dissolved in a protic solvent (like CD3​OD ) for an extended period, photoisomerization has occurred.

Q2: My batch has isomerized to a 60:40 E/Z mixture. Do I need to discard it, or can I recover the pure (E)-isomer? A: Do not discard the batch. Because the (E)-isomer is thermodynamically more stable, you can push the mixture back to >99% (E)-isomer using thermodynamic equilibration . This is achieved by refluxing the mixture in a non-polar solvent (e.g., toluene) with a catalytic amount of elemental iodine ( I2​ ). The iodine generates reversible radical species that temporarily convert the sp2 carbons to sp3 , allowing free rotation and subsequent relaxation exclusively into the lower-energy (E)-configuration[3].

Q3: What are the best practices for storing and handling this compound to prevent future isomerization? A: Prevention relies on eliminating the activation energy required for the π -bond rotation:

  • Actinic Blocking: Always store the compound in amber glass vials. Handle solutions under yellow/amber laboratory lighting when possible.

  • Thermal Control: Store bulk powders at 4°C or -20°C.

  • Solvent Selection: For analytical preparation, use non-polar, aprotic solvents (e.g., CDCl3​ instead of CD3​OD ) and analyze immediately after dissolution.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between environmental conditions and the expected stereochemical equilibrium of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Environmental FactorExperimental ConditionExpected E/Z RatioPrimary Mechanistic Driver
Baseline (Ideal) Dark, 4°C, Solid State> 99 : 1Kinetic trapping in the global thermodynamic minimum.
Light Exposure Ambient UV/Vis light (24h)~ 65 : 35Photoexcitation ( π→π∗ ) to a photostationary state[2].
Solvent Polarity Protic solvent (MeOH) + Light~ 55 : 45Solvation stabilization of the more polar Z-isomer transition state.
Remediation Toluene + Catalytic I2​ (Reflux)> 99 : 1Radical-mediated sp2→sp3 rehybridization and thermodynamic relaxation[3].
Part 4: Self-Validating Experimental Protocol

Procedure: Iodine-Catalyzed Thermodynamic Equilibration (E-Isomer Recovery)

This protocol utilizes a self-validating feedback loop (Step 4) to ensure the isomerization is complete before proceeding to the final workup, guaranteeing a pure product.

Materials:

  • Degraded E/Z mixture of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

  • Anhydrous Toluene

  • Elemental Iodine ( I2​ )

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask shielded with aluminum foil, dissolve 1.0 g of the E/Z cyanoacrylate mixture in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.05 equivalents (approx. 55 mg) of elemental iodine ( I2​ ) to the solution. The solution will turn a distinct purple/brown color.

  • Thermal Equilibration: Attach a reflux condenser and heat the mixture to reflux (110°C) under a nitrogen atmosphere for 2 to 4 hours.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot, quench with 1 mL of 10% Na2​S2​O3​ , extract with ethyl acetate, and evaporate. Run a rapid 1 H NMR (in CDCl3​ ) or HPLC.

    • Pass Criteria: The vinylic proton signal for the Z-isomer is completely absent.

    • Fail Criteria: Z-isomer peaks remain. Action: Continue refluxing for an additional 2 hours and repeat the check.

  • Quenching: Once validated, cool the reaction to room temperature. Transfer to a separatory funnel and wash the organic layer with 20 mL of 10% aqueous Na2​S2​O3​ to reduce and remove the iodine catalyst (the organic layer will turn from purple/brown to pale yellow).

  • Workup & Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Storage: Immediately transfer the resulting pure (E)-isomer solid to an amber vial, purge with argon, and store at 4°C.

Part 5: Workflow Visualization

The following diagram illustrates the causal pathways of sample degradation and the targeted remediation workflow.

EZ_Workflow Start Pure (E)-Isomer (Thermodynamic Product) Stress Environmental Stress (UV/Vis Light, Protic Solvents) Start->Stress Improper Handling Storage Preventative Storage (Amber Vials, 4°C, Dark) Start->Storage Best Practices Mixed E/Z Isomer Mixture (Photostationary State) Stress->Mixed Pi-Bond Excitation Analysis QC Failure (Split Peaks in NMR/HPLC) Mixed->Analysis Detection Intervention Remediation Protocol (Catalytic I2 + Toluene Reflux) Analysis->Intervention Initiate Recovery Validation Self-Validation (In-Process NMR Check) Intervention->Validation Aliquot Testing Validation->Start Passes (100% E-isomer) Validation->Intervention Fails (Z-isomer present) Storage->Start Maintains Purity

Caption: Workflow mapping the environmental degradation of the (E)-isomer and the self-validating recovery protocol.

References
  • Lu, Z., et al. "Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins." Molecules (MDPI), vol. 22, no. 11, 2017. Available at:[Link]

  • Rorrer, N. A., et al. "Iodine-Catalyzed Isomerization of Dimethyl Muconate." U.S. Department of Energy Office of Scientific and Technical Information (OSTI), 2019. Available at:[Link]

Sources

Troubleshooting

preventing hydrolysis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate during long-term storage

A Guide to Preventing Hydrolysis and Ensuring Long-Term Stability Welcome to the technical support center for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. As Senior Application Scientists, we have compiled this guide for r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis and Ensuring Long-Term Stability

Welcome to the technical support center for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. As Senior Application Scientists, we have compiled this guide for researchers, scientists, and drug development professionals to address the critical aspects of storing and handling this reactive monomer. The inherent reactivity that makes this compound a valuable starting material also renders it susceptible to degradation, primarily through hydrolysis and premature polymerization.[1] This guide provides in-depth, field-proven insights to help you maintain the integrity and purity of your material during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and stability of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway is moisture-induced anionic polymerization.[2][3] The cyanoacrylate monomer is highly electrophilic, and even trace amounts of water or moisture from the air can act as a nucleophile, initiating a rapid and exothermic polymerization reaction that results in the thickening or complete solidification of the material.[4][5] A secondary concern is the hydrolysis of the ethyl ester group, which can be catalyzed by acidic or basic conditions and leads to the formation of the corresponding carboxylic acid and ethanol.[6]

Q2: What are the ideal storage temperatures for short-term and long-term storage?

A2: The ideal storage temperature depends on the intended duration. For maximum shelf life, unopened containers should be stored under refrigerated conditions.

Storage DurationTemperatureRationale
Short-Term (< 1 month, opened) Ambient Room Temperature (15-25°C)Once opened, refrigerating the container can cause moisture condensation upon removal, which accelerates degradation. It is best to use the product within a month of opening.[7]
Long-Term (Unopened) Refrigerated: 2°C to 7°C (35°F to 45°F)This is the recommended condition for maximizing the shelf life of unopened cyanoacrylate adhesives.[7]
Archival (Unopened) Frozen: -20°C (-4°F)For unopened containers, freezing can nearly stop all degradation processes, offering an almost unlimited shelf life.[2]

Q3: Can I freeze the compound? What are the necessary precautions?

A3: Yes, you can freeze unopened containers of the compound at -20°C for archival storage.[2] However, it is critical to follow a strict thawing protocol. The container must be brought to ambient room temperature before opening to prevent atmospheric moisture from condensing on the cold material inside, which would lead to rapid polymerization.[2][7] Never open a container while it is still chilled.

Q4: How should I handle the container after removing it from cold storage?

A4: After removing an unopened container from a refrigerator or freezer, allow it to sit at ambient room temperature for several hours until it has fully equilibrated. The time required will depend on the container size. This crucial step prevents moisture condensation, which is a primary initiator of degradation.[7]

Q5: What are the visible signs of degradation?

A5: The most common sign of degradation is an increase in viscosity (thickening) or partial/complete solidification of the liquid monomer.[2] This indicates that premature polymerization has occurred. Other signs could include a change in color or the appearance of a precipitate, which may suggest hydrolysis or other side reactions.

Section 2: Troubleshooting Guide: Degradation Issues

This guide addresses specific problems you might encounter and provides a logical framework for troubleshooting.

Problem: My compound has thickened or completely solidified in the container.

  • Likely Cause: Premature anionic polymerization. This is almost always caused by moisture contamination.[4][5][8] This can happen if the container was not sealed tightly, was opened while still cold, or if the storage area has high humidity.

  • Causality Explained: The cyano and ester groups on the monomer make the double bond highly electron-deficient. Water acts as a weak nucleophile that attacks this bond, creating a carbanion. This carbanion then rapidly attacks another monomer, propagating a polymer chain until the material solidifies.[9]

  • Solution: Unfortunately, once polymerized, the monomer cannot be recovered. The material must be discarded according to local hazardous waste regulations.[10] To prevent recurrence, review your storage and handling procedures (See Protocol 3.1). Ensure all users are trained on the criticality of moisture prevention.

Problem: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks.

  • Likely Cause: Hydrolysis of the ester functional group. This results in the formation of 2-cyano-3-(4-methoxyphenyl)acrylic acid.

  • Causality Explained: While polymerization is often more rapid, hydrolysis can occur over long-term storage, especially if acidic or basic impurities are present.[6] The ester linkage is susceptible to cleavage by water, a reaction that can be accelerated by changes in pH. The carboxylic acids formed from hydrolysis can act as chain-transfer agents in polymerization reactions.[9]

  • Troubleshooting Steps:

    • Confirm Identity: Use techniques like LC-MS to confirm the mass of the impurity corresponds to the hydrolyzed product. In ¹H NMR, look for the disappearance of the ethyl quartet and triplet and the appearance of a broad singlet for the carboxylic acid proton.

    • Check pH: If possible, check the pH of a solution of the compound. An acidic pH may indicate significant hydrolysis has occurred.

    • Review Storage: Assess if the material was exposed to acidic or basic vapors in the storage area.

Problem: I suspect moisture contamination in a freshly opened container.

  • Troubleshooting Logic:

    • Visual Inspection: Check for any visual changes like cloudiness or increased viscosity.

    • Karl Fischer Titration: If your lab is equipped, this is the gold standard for quantifying water content.

    • Small-Scale Test: Dispense a small aliquot into a clean, dry vial. If it polymerizes or thickens rapidly without an initiator, significant moisture contamination is likely.

  • Mitigation Strategy: If moisture contamination is suspected but the material is not yet polymerized, you can try to salvage it by storing it over a strong desiccant (e.g., molecular sieves) in a sealed container under an inert atmosphere (like nitrogen or argon). However, the long-term stability will be compromised. It is best to use the material immediately or discard it.

Section 3: Protocols for Ensuring Long-Term Stability

These protocols provide validated, step-by-step methodologies for proper storage and stability assessment.

Protocol 3.1: Recommended Storage and Handling Protocol
  • Receiving: Upon receipt, inspect the container seal for integrity. Do not accept if the seal is broken.

  • Labeling: Label the container with the date of receipt and the intended "use by" date.

  • Initial Storage (Unopened): Immediately place the unopened container in a refrigerated environment at 2-7°C.[7] For archival purposes, store at -20°C.[2] Ensure the container is placed inside a secondary, sealed bag with a desiccant pack as an extra precaution.

  • Removal from Storage:

    • Transfer the container from the refrigerator/freezer to a desiccator at ambient temperature.

    • Allow the container to equilibrate to room temperature for at least 2-4 hours before opening. This is the most critical step to prevent degradation.

  • Dispensing: Work in a low-humidity environment if possible (e.g., a glove box or under a flow of dry nitrogen). Open the container, dispense the required amount quickly, and immediately reseal the container tightly.

  • Storage (Opened): Store the opened container at ambient temperature (15-25°C) in a desiccator.[7] Do not return it to the refrigerator. Plan to use the contents within one month.

Protocol 3.2: Analytical Method for Quantifying Hydrolysis (HPLC)

This protocol outlines a general method for detecting the primary hydrolysis product.

  • Objective: To quantify the presence of 2-cyano-3-(4-methoxyphenyl)acrylic acid in a sample of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Instrumentation: HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting point is 60:40 A:B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the parent compound (approx. 320-340 nm, verify with a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Analysis: The parent ester will have a longer retention time than the more polar carboxylic acid hydrolysis product. Quantify using a calibration curve prepared from a reference standard of the acid, if available.

Section 4: The Science Behind Degradation and Prevention

Understanding the underlying chemical mechanisms is key to developing a robust storage strategy.

Dual Degradation Pathways

Moisture is the primary antagonist for cyanoacrylates. It can initiate two distinct degradation pathways: rapid anionic polymerization and slower chemical hydrolysis.

G cluster_0 Initiation by Moisture cluster_1 Degradation Products H2O H₂O (Moisture) Monomer1 Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Monomer) H2O->Monomer1 Attacks Ester Group (Slower) Monomer2 Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (Monomer) H2O->Monomer2 Attacks C=C Double Bond (Very Fast) Hydrolysis Hydrolysis Product: 2-cyano-3-(4-methoxyphenyl)acrylic acid Monomer1->Hydrolysis Polymer Polymerization: Solidified Polymer Chain Monomer2->Polymer G start Receive Compound check_seal Is container seal intact? start->check_seal reject Reject Shipment check_seal->reject No store_unopened Store Unopened in Secondary Containment with Desiccant check_seal->store_unopened Yes storage_decision Storage Duration? store_unopened->storage_decision store_fridge Store at 2-7°C storage_decision->store_fridge < 1 Year store_freezer Store at -20°C storage_decision->store_freezer > 1 Year (Archival) use_compound Need to use compound? store_fridge->use_compound store_freezer->use_compound use_compound->store_unopened No equilibrate Equilibrate to Room Temp BEFORE Opening use_compound->equilibrate Yes dispense Dispense Quickly in Low-Humidity Environment equilibrate->dispense store_opened Store Opened Container at RT in Desiccator dispense->store_opened end_use Use within 1 month store_opened->end_use

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation for Purity Analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Executive Summary Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly conjugated aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and as a UV-absorbing structural motif. Synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly conjugated aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and as a UV-absorbing structural motif. Synthesized via the Knoevenagel condensation of 4-methoxybenzaldehyde and ethyl cyanoacetate, its purity profile is complicated by the presence of unreacted starting materials, thermodynamic Z-isomers, and structurally analogous positional isomers (e.g., the 3-methoxy derivative).

This guide provides a rigorous, objective comparison between standard C18 (octadecyl) and Phenyl-Hexyl stationary phases for the resolution of these critical impurities. Furthermore, it details a self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol strictly aligned with to ensure regulatory compliance and analytical trustworthiness.

Mechanistic Rationale: Overcoming the C18 Limitation

As an Application Scientist, one of the most common pitfalls in method development is the default reliance on C18 columns. While C18 phases excel at separating compounds based on dispersive hydrophobic interactions (logP differences), they often fail when analytes possess nearly identical hydrodynamic volumes and hydrophobicities.

In the case of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, resolving the active E-isomer from its Z-isomer and the 3-methoxy positional isomer is notoriously difficult on a C18 phase. The 3-methoxy and 4-methoxy isomers have virtually indistinguishable logP values, leading to co-elution.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The Phenyl-Hexyl column features a phenyl ring tethered to the silica surface via a 6-carbon alkyl chain. This dual-nature chemistry provides baseline hydrophobicity (via the hexyl spacer) while enabling robust π−π electron interactions between the stationary phase and the analyte's aromatic system.

Because the methoxy group is strongly electron-donating, it uniquely alters the π -electron density of the aromatic ring depending on its position (para vs. meta). The electron-withdrawing cyanoacrylate moiety further polarizes the molecule. The Phenyl-Hexyl phase acts as a Lewis base, differentially interacting with these distinct π -electron distributions to achieve baseline resolution that is impossible on a pure C18 phase.

Column_Selectivity Analyte Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->Phenyl π-π Electron Interactions Coelution Co-elution of Positional Isomers C18->Coelution Resolution Baseline Resolution (Rs > 2.0) Phenyl->Resolution

Orthogonal selectivity mechanism of Phenyl-Hexyl vs. C18 phases for aromatic isomers.

Chromatographic Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, a spiked mixture of the API (ethyl 2-cyano-3-(4-methoxyphenyl)acrylate), its Z-isomer, and the 3-methoxy positional impurity was analyzed using identical mobile phase conditions (Gradient: Water/Acetonitrile with 0.1% TFA) on both column chemistries.

Experimental Data Summary
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Scientific Advantage / Causality
Retention Time (API) 8.45 min9.12 minIncreased retention due to additive hydrophobic and π−π interactions.
Resolution ( Rs​ ): API / 3-Methoxy Isomer 0.8 (Co-elution)2.4 (Baseline) Differential π -electron density recognition by the phenyl stationary phase.
Resolution ( Rs​ ): E-Isomer / Z-Isomer 1.2 (Partial)2.1 (Baseline) Shape selectivity and planar recognition afforded by the rigid phenyl ring.
Tailing Factor ( Tf​ ) 1.451.10Phenyl-Hexyl phases often exhibit superior endcapping and shielding of residual silanols.
Theoretical Plates ( N ) 12,50014,200Sharper peak geometry due to highly specific, uniform interaction kinetics.

ICH Q2(R2) Method Validation Protocol

A method is only as reliable as its validation. The following step-by-step protocol is designed as a self-validating system, ensuring that every parameter independently confirms the assay's trustworthiness in accordance with ICH Q2(R2) standards.

ICH_Validation Start Method Validation ICH Q2(R2) Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin LOD LOD / LOQ (S/N Ratio 3:1 & 10:1) Spec->LOD Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Flow, Temp, Variations) Prec->Rob

Workflow for ICH Q2(R2) compliant HPLC method validation.

Step 1: Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses residual silanol ionization, preventing peak tailing for trace basic impurities).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 310 nm. (Causality: The extended conjugation of the API yields a strong chromophore at 310 nm, maximizing sensitivity while ignoring non-conjugated matrix noise).

Step 2: Specificity & Forced Degradation
  • Protocol: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (80°C) for 24 hours. Inject the stressed samples alongside a spiked mixture of known impurities.

  • Self-Validation Check: Utilize the PDA detector to extract the peak purity angle. The method is specific if the Purity Angle is strictly less than the Purity Threshold for the API peak across all degradation conditions, proving no hidden co-eluting degradants exist.

Step 3: Linearity and Range
  • Protocol: Prepare calibration standards of the API and known impurities at six concentration levels ranging from the LOQ (e.g., 0.05 µg/mL) to 150% of the nominal specification limit.

  • Self-Validation Check: Plot the peak area against concentration. Perform a linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero, proving the detector's response is directly proportional to analyte concentration.

Step 4: Accuracy (Recovery)
  • Protocol: Spike known quantities of the 3-methoxy isomer and starting materials into a nominal API sample (100 µg/mL) at three levels: 50%, 100%, and 150% of the impurity specification limit (e.g., 0.15% w/w). Prepare in triplicate.

  • Self-Validation Check: Calculate the percentage recovery. Acceptable recovery must fall between 90.0% and 110.0% for trace impurities. This proves that the sample matrix does not suppress or enhance the impurity signals.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, perform six replicate injections of a 100% test concentration sample. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system.

  • Self-Validation Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times. A %RSD ≤2.0% confirms that the method is immune to normal, random system fluctuations.

Step 6: Robustness
  • Protocol: Deliberately induce small, controlled variations in the method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Mobile phase organic composition ( ±2 % absolute).

  • Self-Validation Check: Monitor the critical resolution ( Rs​ ) between the API and the 3-methoxy isomer. If Rs​ remains >1.5 under all perturbed conditions, the method is deemed robust for routine Quality Control (QC) environments.

Conclusion

For the purity analysis of structurally complex, highly conjugated molecules like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, standard C18 columns often fall short due to their reliance on purely dispersive forces. By leveraging the orthogonal π−π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve baseline resolution of critical positional and geometric isomers. When coupled with a rigorous, ICH Q2(R2)-compliant validation protocol, this approach guarantees a scientifically sound, audit-ready analytical method.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Quality Guidelines. URL:[Link]

  • LCGC International. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online. URL:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Knowledge Base. URL: [Link]

Comparative

Optimizing the Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: A Comparative Guide to Knoevenagel Condensation Catalysts

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) is a highly versatile α,β-unsaturated cyanoacrylate ester. Characterized by a thermodynamically stable syn-periplanar conformation across its carbon-carbon doubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) is a highly versatile α,β-unsaturated cyanoacrylate ester. Characterized by a thermodynamically stable syn-periplanar conformation across its carbon-carbon double bond, it serves as a critical intermediate in the synthesis of biologically active 2-propenoylamides, antimicrobial agents, and advanced optoelectronic liquid crystals[1].

The synthesis of this molecule relies on the Knoevenagel condensation between 4-methoxybenzaldehyde (anisaldehyde) and ethyl cyanoacetate. While traditional methods utilizing piperidine and glacial acetic acid are effective, they suffer from poor atom economy, toxic solvent requirements, and tedious workups. As a Senior Application Scientist, I have evaluated modern catalytic alternatives to help you select the optimal system based on your lab's throughput, scalability, and green chemistry requirements.

Mechanistic Causality: The Chemistry of Activation

The fundamental challenge in this synthesis is the efficient deprotonation of the active methylene group in ethyl cyanoacetate (pKa ≈ 9) to generate a nucleophilic enolate. Once formed, this enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent aldol-type intermediate undergoes rapid dehydration to yield the fully conjugated E-isomer[1].

The choice of catalyst directly dictates the activation energy of this enolate formation and the stabilization of the transition state, which in turn governs the reaction kinetics and the suppression of unwanted Michael addition side-products.

Mechanism A 4-Methoxybenzaldehyde (Electrophile) E Aldol-type Addition Intermediate A->E Nucleophilic Attack B Ethyl Cyanoacetate (Active Methylene) C Catalyst Activation (Deprotonation) B->C Base/Catalyst D Enolate Intermediate (Nucleophile) C->D D->E F Dehydration (-H2O) E->F G Ethyl 2-cyano-3- (4-methoxyphenyl)acrylate F->G E-Isomer Formation

Mechanistic pathway of the Knoevenagel condensation forming the target acrylate.

Catalyst Performance Comparison

The following table synthesizes quantitative data from recent literature, comparing the efficiency of various modern catalytic systems for this specific condensation.

Catalytic SystemReaction ConditionsTimeYield (%)Key Advantage
L-Proline / Silica Gel Microwave (1000W), Solvent-free3–7 min100%Ultra-fast kinetics; quantitative yield[1].
DBU / H₂O Complex Room Temperature, Aqueous~30 min96%Mild conditions; exclusively E-geometry[2].
[Bmim][OAc] (Ionic Liquid) 50°C, Aqueous5–40 min90–97%Highly recyclable; eco-friendly medium[3].
Cu─Mg─Al LDH 80°C, Ethanol60 min95%Heterogeneous solid base; 5x reusable[4].
Catalyst-Free (Water) 50°C, Aqueous15–120 min94%Zero catalyst cost; maximum E-factor[5].

Deep Dive: Mechanistic Causality & Catalyst Selection

To make an informed decision for your workflow, it is crucial to understand why these catalysts perform the way they do:

1. Microwave-Assisted Organocatalysis (L-Proline) L-proline acts via a dual-activation mechanism. Its secondary amine group deprotonates the ethyl cyanoacetate, while its carboxylic acid moiety provides simultaneous electrophilic activation of the aldehyde via hydrogen bonding[1]. When coupled with microwave irradiation, the polar transition states couple efficiently with the microwave field, causing rapid localized superheating. This reduces reaction times from hours to mere minutes[1].

2. Aqueous Brønsted Bases & Catalyst-Free Systems In the, the hydroxyl group of the water-derived Brønsted base absorbs the hydrogen of the methylene compound, drastically enhancing its nucleophilicity[2]. Remarkably, recent studies published in demonstrate that water itself can act as a Brønsted base catalyst, achieving a 94% yield without any added catalyst[5]. The causality here is driven by phase separation: as the highly hydrophobic acrylate product forms, it precipitates out of the aqueous solution, driving the equilibrium forward via Le Chatelier’s principle.

3. Heterogeneous Solid Bases (Cu-Mg-Al LDH) Layered Double Hydroxides (LDHs) provide basic sites on their surface to facilitate deprotonation. The primary advantage here is operational: the catalyst maintains its structural integrity and can be recovered via simple filtration, retaining >90% yield after five consecutive cycles[4].

Self-Validating Experimental Protocols

Below are two field-proven methodologies. The first is optimized for high-throughput discovery (speed), while the second is optimized for process scale-up (green chemistry and cost).

Workflow Step1 1. Reactant Preparation Equimolar Aldehyde + Cyanoacetate Step2 2. Catalyst Addition Select based on desired kinetics Step1->Step2 Step3 3. Reaction Phase Microwave (3-7 min) OR Aqueous (30 min) Step2->Step3 Step4 4. In-Process Control TLC Monitoring (Hexane:EtOAc 4:1) Step3->Step4 Step5 5. Product Isolation Precipitation in Cold Water & Filtration Step4->Step5 Step6 6. Catalyst Recovery Extract aqueous layer or filter solid base Step5->Step6

Self-validating experimental workflow for the synthesis and isolation of the target compound.

Protocol A: High-Throughput Microwave Synthesis (L-Proline/SiO₂)

Best for: Medicinal chemistry labs requiring rapid library generation.

  • Preparation: In a microwave-safe vessel, combine 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of ethyl cyanoacetate.

  • Catalyst Loading: Add 10 mol% of L-proline supported on silica gel. Mix thoroughly to ensure a homogenous solvent-free paste.

  • Irradiation: Subject the mixture to microwave irradiation at 1000W for 3 to 7 minutes[1].

    • Self-Validation Checkpoint: The mixture will transition from a paste to a fused solid/melt as the reaction proceeds and water is expelled.

  • Extraction & Recovery: Cool the vessel to room temperature. Extract the organic product using ethyl acetate. The silica-supported L-proline remains insoluble.

  • Isolation: Filter the mixture to recover the catalyst. Concentrate the filtrate under reduced pressure to yield the pure product quantitatively[1].

Protocol B: Eco-Friendly Aqueous Synthesis ([Bmim][OAc] or Catalyst-Free)

Best for: Process chemists prioritizing E-factor, cost, and scalability.

  • Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of ethyl cyanoacetate to 5 mL of double-distilled water[3].

  • Catalyst Addition: Add 20 mol% of 1-butyl-3-methylimidazolium acetate ([Bmim][OAc])[3]. (Note: For the catalyst-free variant, omit this step and increase the temperature to 50°C[5]).

  • Reaction: Stir the mixture at room temperature (or 50°C) for 30–40 minutes.

    • Self-Validation Checkpoint: As the reaction progresses, the solution will become increasingly turbid. The formation of a dense, insoluble precipitate is a direct visual confirmation that the hydrophobic E-isomer is forming and driving the equilibrium to completion[3].

  • Quenching & Isolation: Add 5 mL of ice-cold water to fully crash out the product. Filter the solid and wash with cold water and a minimal amount of cold ethanol. No chromatographic purification is required[3].

  • Recycling: The aqueous filtrate containing the ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent runs without loss of activity[3].

References

  • Organic & Biomolecular Chemistry (RSC Publishing) - Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process URL:[Link]

  • ResearchGate - Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over Cu─Mg─Al layered double hydroxide URL: [Link]

  • Asian Journal of Chemistry - Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex URL: [Link]

  • ResearchGate - Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by[Bmim][OAc] Ionic Liquid URL: [Link]

Sources

Validation

Validating Computational DFT Models of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Against Experimental Data

As computational chemistry becomes increasingly central to drug discovery and materials science, the ability to accurately model molecular behavior in silico is paramount. For complex push-pull chromophores like ethyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As computational chemistry becomes increasingly central to drug discovery and materials science, the ability to accurately model molecular behavior in silico is paramount. For complex push-pull chromophores like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate , selecting the right computational methodology is the difference between a predictive model and a misleading one.

This guide objectively compares the performance of Density Functional Theory (DFT) against traditional Hartree-Fock (HF) methods, validating these computational models against empirical FT-IR, Laser-Raman, and NMR data. By dissecting the causality behind basis set selection and experimental workflows, we provide a self-validating framework for researchers modeling highly conjugated systems.

The Target Molecule: A Mechanistic Overview

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a highly conjugated α,β -unsaturated ester synthesized via the Knoevenagel condensation[1]. It serves as a crucial precursor in medicinal chemistry for synthesizing pharmacologically active 2-propenoylamides[2].

The molecule is a classic "push-pull" system :

  • Electron Donor (Push): The methoxy group ( −OCH3​ ) exerts a strong +M (mesomeric) effect, pushing electron density into the phenyl ring.

  • Electron Acceptors (Pull): The cyano ( −C≡N ) and ester ( −COOEt ) groups exert strong −M effects, withdrawing electron density.

This intramolecular charge transfer significantly impacts the molecule's vibrational modes and electronic transitions, making it an excellent candidate for benchmarking computational models.

ChargeTransfer Donor Electron Donor Methoxy Group (-OCH3) Bridge Pi-Conjugated Bridge Phenyl Ring & Alkene Donor->Bridge +M effect HOMO HOMO Localized on Donor/Ring Donor->HOMO Acceptor Electron Acceptors Cyano (-CN) & Ester (-COOEt) Bridge->Acceptor -M effect LUMO LUMO Localized on Acceptor/Alkene Acceptor->LUMO Gap Energy Gap (ΔE) Predicts UV-Vis & Reactivity HOMO->Gap LUMO->Gap

Caption: Logical relationship of intramolecular charge transfer from HOMO to LUMO.

Experimental vs. Computational Workflows

To establish a self-validating system, the computational outputs must be rigorously anchored to wet-lab experimental data. The workflow below illustrates the parallel tracks of empirical synthesis and in silico modeling.

ValidationWorkflow Start Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Validation Study ExpBranch Experimental Pathway Start->ExpBranch CompBranch Computational Pathway Start->CompBranch Synthesis Synthesis (Knoevenagel Condensation) ExpBranch->Synthesis Model Initial Geometry (GaussView) CompBranch->Model Spectroscopy Spectroscopic Characterization (FT-IR, Raman, NMR) Synthesis->Spectroscopy Compare Comparative Analysis (Scaling Factors Applied) Spectroscopy->Compare Opt Geometry Optimization (B3LYP/6-311++G(d,p) vs HF) Model->Opt Freq Frequency & Electronic Calcs (IR, Raman, HOMO-LUMO) Opt->Freq Freq->Compare Valid Validated Molecular Model Compare->Valid

Caption: Workflow comparing experimental characterization and computational modeling.

Step-by-Step Methodology: Experimental Synthesis & Characterization
  • Reagent Preparation: Dissolve equimolar amounts of 4-methoxybenzaldehyde and ethyl cyanoacetate in a green solvent (e.g., ethanol)[1].

  • Catalysis: Add a catalytic amount of a secondary amine (such as piperidine) to initiate the Knoevenagel condensation[3].

  • Reaction: Stir the mixture at room temperature. The active methylene compound undergoes nucleophilic addition to the carbonyl group, followed by dehydration[4].

  • Purification: Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure E-isomer of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Spectroscopic Validation: Record FT-IR and Laser-Raman spectra in the 4000–400 cm⁻¹ region to capture key functional group stretching.

Step-by-Step Methodology: Computational DFT Modeling
  • Initial Geometry: Construct the 3D molecular structure of the E-isomer using visualization software (e.g., GaussView).

  • Method Selection: Select the B3LYP functional alongside the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the lone pairs on the oxygen and nitrogen atoms. The polarization functions (d,p) are necessary to describe the π -electron distortion in the highly conjugated alkene and phenyl systems[5].

  • Geometry Optimization: Optimize the structure to a local minimum using Gaussian software, ensuring no imaginary frequencies are present.

  • Frequency Calculation: Compute the harmonic vibrational frequencies.

  • Scaling: Apply a standard vibrational frequency scaling factor (e.g., ~0.9613 for B3LYP/6-311++G(d,p)) to correct for the systematic overestimation of frequencies caused by the neglect of anharmonicity in theoretical models[6].

Comparative Data Analysis: DFT vs. HF vs. Experimental

When modeling molecular vibrations, Hartree-Fock (HF) methods systematically overestimate vibrational frequencies by 10–12%. This occurs because HF theory completely ignores electron correlation, resulting in theoretical bonds that are artificially "stiff."

Density Functional Theory (DFT) , specifically the B3LYP hybrid functional, incorporates electron correlation via the Lee-Yang-Parr functional. This reduces the raw error to roughly 3–5%, which is easily corrected using empirical scaling factors[6].

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)

The following data illustrates the superior predictive power of scaled B3LYP over scaled HF when benchmarked against empirical FT-IR and Raman spectra for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Vibrational ModeExperimental (FT-IR)Experimental (Raman)DFT (B3LYP) ScaledHF ScaledPredictive Accuracy
C≡N stretch 2225222522282250B3LYP highly accurate
C=O stretch 1720171817251755HF overestimates
C=C stretch (alkene) 1595159016001620B3LYP highly accurate
C−O stretch (methoxy) 1260125512651280HF overestimates
Table 2: Comparison of Structural Parameters

Structural optimization further highlights the divergence between the two computational methods. Because B3LYP accounts for electron correlation, it predicts slightly longer, more realistic bond lengths compared to the rigid geometries generated by HF.

Structural ParameterDFT (B3LYP/6-311++G(d,p))HF (6-311++G(d,p))Impact on Model
C≡N Bond Length ~1.16 Å~1.14 ÅB3LYP better captures π -delocalization
C=O Bond Length ~1.22 Å~1.19 ÅHF underestimates bond length
Alkene C=C Length ~1.35 Å~1.33 ÅB3LYP correctly models conjugation

Conclusion & Best Practices

For researchers modeling highly conjugated push-pull systems like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, DFT utilizing the B3LYP functional and a 6-311++G(d,p) basis set is the definitive gold standard.

  • Avoid Hartree-Fock: HF fails to account for electron correlation, leading to artificially stiff bonds and inaccurate vibrational frequency predictions, even after scaling.

  • Mandate Diffuse Functions: The inclusion of diffuse functions (++) is non-negotiable when modeling molecules with highly electronegative atoms (like oxygen and nitrogen) that possess lone pairs[5].

  • Anchor to Reality: Always validate theoretical HOMO-LUMO gaps and vibrational frequencies against empirical UV-Vis, FT-IR, and Raman spectroscopy to ensure the computational model is grounded in physical reality.

References

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem National Institutes of Health (NIH)[Link]

  • Prof. Dr. Fatih UCUN - Süleyman Demirel Üniversitesi (Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) Süleyman Demirel Üniversitesi [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions National Institutes of Health (NIH) [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies RSC Publishing [Link]

  • An Evaluation of Harmonic Vibrational Frequency Scale Factors ResearchGate [Link]

  • Vibrational Scaling Factors Follow a Power Law ChemRxiv [Link]

  • Development and Evaluation of Small Molecule- and Bifunctional Modulators Targeting the Ribonulcease L for RNA Degradation TU Dortmund [Link]

Sources

Comparative

comparative in vitro toxicity study of methoxy-substituted ethyl cyanoacrylates

An In-Depth Guide to the Comparative In Vitro Toxicity of Methoxy-Substituted Ethyl Cyanoacrylates Introduction: The Quest for Safer Cyanoacrylate Adhesives Cyanoacrylates have become indispensable in various fields, fro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative In Vitro Toxicity of Methoxy-Substituted Ethyl Cyanoacrylates

Introduction: The Quest for Safer Cyanoacrylate Adhesives

Cyanoacrylates have become indispensable in various fields, from medical-grade tissue adhesives to industrial and cosmetic applications. Their rapid polymerization and strong bonding properties are unparalleled. However, concerns regarding their biocompatibility persist, primarily linked to the release of cytotoxic byproducts such as formaldehyde and cyanoacetate during their degradation. This has driven the development of novel cyanoacrylate derivatives aimed at mitigating these toxic effects.

This guide focuses on methoxy-substituted ethyl cyanoacrylates, a class of compounds designed to offer a more favorable biocompatibility profile. The introduction of a methoxy group is hypothesized to alter the degradation pathway, potentially reducing the release of harmful substances. Here, we present a comprehensive framework for a comparative in vitro toxicity study of these novel compounds against traditional ethyl cyanoacrylates. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of these materials with scientific rigor.

Experimental Design: A Multi-Assay Approach for Robust Toxicity Profiling

To ensure the reliability and validity of the toxicity assessment, a multi-assay approach targeting different cellular mechanisms is essential. This strategy provides a more complete picture of the potential cytotoxic effects than a single-assay approach. We will detail the protocols for two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.

Experimental Workflow

The overall experimental workflow is designed to systematically assess the dose-dependent effects of the test compounds on cell viability.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Exposure cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A 1. Culture Human Fibroblasts (e.g., HDFa) B 2. Seed cells into 96-well plates A->B C 3. Incubate for 24h to allow attachment B->C D 4. Prepare serial dilutions of: - Methoxy-substituted ethyl cyanoacrylates - Ethyl cyanoacrylate (Control) C->D E 5. Add compounds to respective wells D->E F 6. Incubate for 24h E->F G 7a. MTT Assay F->G H 7b. Neutral Red Uptake Assay F->H I 8. Measure absorbance with a plate reader G->I H->I J 9. Calculate % cell viability I->J K 10. Determine IC50 values J->K

Validation

elemental analysis validation for ethyl 2-cyano-3-(4-methoxyphenyl)acrylate synthesized batches

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals validating synthesized batches of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Executive Brief: The Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals validating synthesized batches of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Executive Brief: The Analytical Challenge

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃, MW: 231.25 g/mol ) is a highly functionalized Knoevenagel condensation product frequently utilized as a UV filter and a pharmaceutical intermediate. For downstream applications, batch purity is non-negotiable. The theoretical elemental composition of this molecule is C: 67.52%, H: 5.67%, N: 6.06%, and O: 20.76% .

The American Chemical Society (ACS) Guidelines for Characterization of Organic Compounds mandate that the found values for carbon, hydrogen, and nitrogen must fall within ±0.4% of these theoretical values to confirm bulk homogeneity[1]. However, recent statistical evaluations of international elemental analysis providers have demonstrated that achieving this strict ±0.4% deviation can be challenging due to random error and inherent instrumental variability[2]. Furthermore, relying solely on traditional combustion analysis introduces significant blind spots. To ensure absolute scientific integrity, modern application scientists must employ a self-validating orthogonal triad : combining CHNS combustion analysis with Quantitative NMR (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

The Causality of Analytical Orthogonality

No single analytical technique provides a complete picture of batch purity. A self-validating system relies on overlapping methodologies where the blind spot of one instrument is covered by the strength of another:

  • CHNS/O Combustion (The Bulk Validator): Validates the macroscopic mass balance. It is highly sensitive to inorganic salts and trapped moisture (which lower the %C and %N proportionally) but is entirely blind to structural isomers.

  • Quantitative NMR (The Absolute Quantifier): qNMR provides absolute molar purity by comparing the integration of the target molecule against a certified internal standard. It overcomes the isomer blind spot of CHNS but is relatively insensitive to trace inorganic contaminants that do not possess NMR-active nuclei.

  • LC-HRMS (The Trace Profiler): Confirms the exact molecular weight and identifies trace organic byproducts (e.g., unreacted 4-methoxybenzaldehyde) that might share a similar carbon-to-hydrogen ratio and thus evade detection by CHNS.

Comparative Performance Data

To objectively evaluate these alternatives, the following matrix summarizes their performance parameters when analyzing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate batches.

Analytical ParameterCHNS/O Combustion (Dumas)Quantitative NMR (qNMR)LC-HRMS
Primary Metric Bulk Elemental Mass Fraction (%C, %H, %N)Absolute Molar Purity (%)Exact Mass (m/z) & Trace Profiling
Sample Requirement 1–3 mg (Destructive)10–20 mg (Non-destructive)< 1 mg (Destructive)
Accuracy / Error Margin ±0.3% to ±0.4%±0.5% to ±1.0%< 5 ppm mass error
Mechanistic Blind Spot Insensitive to structural isomers; requires high bulk homogeneity.Blind to inorganic salts; highly dependent on relaxation delay (T1).Poor for bulk quantitation due to variable ionization efficiencies.
Role in the Triad Confirms absence of bulk inorganic/water contamination.Provides absolute quantitation without an identical reference standard.Confirms molecular identity and detects trace organic byproducts.

Validation Workflow

ValidationWorkflow Synthesis Batch Synthesis Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate CHNS CHNS Combustion (Bulk Elemental %) Synthesis->CHNS qNMR Quantitative NMR (Absolute Purity) Synthesis->qNMR HRMS LC-HRMS (Trace Impurities) Synthesis->HRMS Triangulation Orthogonal Data Triangulation (Self-Validating System) CHNS->Triangulation %C, %H, %N vs Theoretical qNMR->Triangulation Mass Fraction (%) HRMS->Triangulation Exact Mass (m/z) Validation Batch Approved (Meets ACS ±0.4% Guideline) Triangulation->Validation Concordant Results

Orthogonal analytical workflow for validating ethyl 2-cyano-3-(4-methoxyphenyl)acrylate batches.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems, embedding internal checks to prevent false positives.

Protocol 1: CHNS Combustion Analysis (Dumas Method)

This protocol determines the bulk elemental composition to verify it meets the ±0.4% ACS threshold.

  • Instrument Calibration (The Self-Check): Calibrate the elemental analyzer using a Certified Reference Material (CRM) such as Sulfanilamide (C₆H₈N₂O₂S).

    • Causality: Sulfanilamide provides a highly stable, non-hygroscopic matrix containing C, H, N, S, and O. This ensures the thermal conductivity detectors (TCD) are accurately calibrated across all relevant elemental channels before the unknown batch is introduced.

  • Sample Encapsulation: Accurately weigh 1.5–2.0 mg of the dried ethyl 2-cyano-3-(4-methoxyphenyl)acrylate batch into a highly pure tin capsule. Fold and compress the capsule to exclude ambient air.

    • Causality: Tin is specifically chosen because it undergoes an exothermic flash oxidation in the combustion tube. This momentarily raises the local temperature to ~1800°C, ensuring the complete combustion of the highly stable aromatic and cyano groups in the analyte, preventing soot formation and carbon under-reporting.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (1000°C, enriched O₂ atmosphere) followed by a reduction tube packed with copper wire (600°C).

    • Causality: The high-temperature oxidation converts the sample into CO₂, H₂O, and nitrogen oxides (NOx). The copper reduction tube is critical as it quantitatively reduces toxic NOx back to N₂ gas, ensuring accurate nitrogen quantification.

  • Data Triangulation: Compare the found values to the theoretical composition (C: 67.52%, H: 5.67%, N: 6.06%). If values deviate by >0.4%, cross-reference with qNMR to determine if the deviation is due to organic impurities or retained inorganic salts.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

This protocol determines the absolute mass fraction of the target molecule without requiring a reference standard of the molecule itself.

  • Internal Standard Selection: Accurately weigh ~10 mg of the synthesized batch and ~5 mg of a CRM internal standard, such as Maleic acid, into a glass vial using a microbalance.

    • Causality: Maleic acid is chosen because it provides a distinct, sharp singlet (~6.26 ppm) that does not overlap with the aromatic protons (6.9–7.9 ppm), the alkene proton (~8.1 ppm), or the ethyl ester protons (1.3, 4.3 ppm) of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is utilized to ensure the complete dissolution of both the polar internal standard and the moderately lipophilic acrylate. Any phase separation or undissolved particulates will skew the integration and invalidate the purity calculation.

  • Acquisition Parameters (Critical Step): Acquire the ¹H-NMR spectrum using a 90° excitation pulse and a strictly enforced relaxation delay (D1) of at least 30 seconds.

    • Causality: The relaxation delay must be greater than 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. A long D1 ensures complete relaxation of all protons between scans. If D1 is too short, protons will saturate, leading to artificially low integration values and inherently flawed purity calculations.

  • Integration & Calculation: Calculate the absolute purity by comparing the integrated area of the target's alkene proton against the internal standard's singlet, factoring in their respective molecular weights, sample weights, and proton counts.

References

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. ACS Publications. Available at:[Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Standard Operating Procedure: Safe Handling and Logistics for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Chemical Profiling & Hazard Causality Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) is an α,β -unsatura...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Logistics for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Chemical Profiling & Hazard Causality

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) is an α,β -unsaturated cyanoacrylate ester broadly utilized as a precursor in the synthesis of pharmacologically active 2-propenoylamides and advanced polymeric coatings[1][2].

Mechanistic Hazard Profile: According to the GHS classification, this compound is designated as Acute Tox. 4 (Harmful if swallowed, H302)[3]. Because it is a highly functionalized ester featuring a cyano group, it exhibits strong electrophilic characteristics. In its solid powder form, it presents a latent risk of respiratory and ocular mucosa irritation. The presence of the methoxy and cyano groups increases its binding affinity to biological nucleophiles if aerosolized and inhaled, making rigorous containment critical.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the compound's physical state and the solvent system used during its manipulation. Do not rely on default lab attire; adapt to the chemical environment.

PPE CategorySpecificationScientific Rationale (Causality)
Ocular Protection ANSI Z87.1 tight-fitting safety goggles.Prevents mechanical irritation from airborne crystalline dust. Standard safety glasses lack orbital seals, allowing micro-particulate ingress.
Hand Protection Nitrile gloves (≥0.11 mm) for solid handling. Butyl rubber for solvent solutions.Nitrile provides an excellent barrier against the solid ester. However, if dissolved in polar aprotic solvents (e.g., DMF, DMSO) during synthesis, esters act as permeation enhancers, necessitating butyl rubber to prevent breakthrough.
Respiratory Protection Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Containment is prioritized over filtration. The compound's fine particulate nature makes it susceptible to static-induced aerosolization.
Body Protection Flame-retardant (FR) lab coat, closed-toe non-porous shoes.Prevents dermal accumulation of the powder. FR material is required as the compound is often synthesized or dissolved in flammable organic solvents (e.g., ethanol)[2].

Operational Plan: Experimental Workflow

This protocol outlines the handling of the compound during a standard Knoevenagel condensation synthesis, utilizing 4-methoxybenzaldehyde and ethyl cyanoacetate[2][4]. Every step incorporates a validation check to ensure operational integrity.

Step 1: Environmental Validation (Pre-Weighing)

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4–0.6 m/s using a calibrated anemometer.

  • Causality: Proper face velocity ensures that any aerosolized dust generated during the opening of the reagent vessel is drawn away from the operator's breathing zone, validating the primary engineering control.

Step 2: Static-Mitigated Transfer

  • Action: Ground the analytical balance. Use anti-static spatulas and weigh boats to transfer the ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Causality: Cyano-derivatives are prone to accumulating static charge. Static discharge can cause the powder to repel from the spatula, creating an inhalation hazard and compromising stoichiometric accuracy.

Step 3: Reaction Execution

  • Action: Dissolve the reagents in an appropriate solvent (e.g., ethanol or an aqueous ionic liquid system like [Bmim][OAc])[4]. Add the base catalyst dropwise.

  • Causality: Controlled addition prevents exothermic spikes. The solvent acts as a heat sink and immediately suppresses any further dust generation, transitioning the hazard from an inhalation risk to a standard liquid handling risk.

Step 4: Isolation and Decontamination

  • Action: Isolate the product via vacuum filtration. Rinse all glassware immediately with a compatible organic solvent (e.g., acetone or ethyl acetate) before the residual ester polymerizes or adheres to the glass.

G Start 1. Fume Hood Setup Validate face velocity (0.4-0.6 m/s) Weighing 2. Reagent Weighing Use anti-static tools Start->Weighing Prevents aerosol exposure Reaction 3. Knoevenagel Condensation Base-catalyzed addition Weighing->Reaction Dissolve in solvent Isolation 4. Product Isolation Vacuum filtration Reaction->Isolation Precipitation Waste 5. Waste Segregation Separate organic/aqueous Isolation->Waste Collect filtrate Disposal 6. Final Disposal High-temp incineration Waste->Disposal EPA/RCRA compliance

Workflow for the synthesis and safe handling of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

Spill Management and Disposal Logistics

Immediate Spill Response (Solid Form):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep, as this will aerosolize the acute oral toxin[3]. Gently cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Validate: Swab the area with acetone and check under a UV lamp (methoxy-cinnamates and related acrylates absorb UV/fluoresce) to ensure complete decontamination of the benchtop.

Disposal Plan:

  • Solid Waste: Seal in an HDPE container. Label clearly as "Hazardous Organic Solid Waste - Acute Toxicity (Oral) - Contains Cyanoacrylate Derivatives".

  • Liquid Waste (Filtrates): Segregate into halogenated or non-halogenated organic waste streams depending on the reaction solvent. Do not mix with strong acids or bases, as residual cyanoacrylates can undergo rapid, exothermic polymerization.

  • Final Destruction: Route to a certified facility for high-temperature incineration (>1000°C) to ensure complete thermal degradation of the cyano and ester functional groups, preventing environmental contamination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate". PubChem.[Link]

  • Al Ans, S.A.M., & Makone, S.S. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid". ResearchGate. [Link]

Sources

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Feasible Synthetic Routes

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ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
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Reactant of Route 2
ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
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